molecular formula C8H9BO4 B135663 Methyl 3-boronobenzoate CAS No. 99769-19-4

Methyl 3-boronobenzoate

Cat. No.: B135663
CAS No.: 99769-19-4
M. Wt: 179.97 g/mol
InChI Key: ALTLCJHSJMGSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-boronobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H9BO4 and its molecular weight is 179.97 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methoxycarbonylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-8(10)6-3-2-4-7(5-6)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTLCJHSJMGSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370459
Record name 3-Methoxycarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99769-19-4
Record name 3-Methoxycarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methoxycarbonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-Boronobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 3-boronobenzoate, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document details a robust synthetic pathway, outlines key experimental protocols, and presents a thorough characterization of the target compound.

Introduction

This compound, also known as (3-(methoxycarbonyl)phenyl)boronic acid, is an aromatic boronic acid derivative. The presence of both a boronic acid moiety and a methyl ester group on the same aromatic ring makes it a versatile bifunctional molecule. The boronic acid functionality allows for participation in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The methyl ester group provides a site for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, expanding its utility in the construction of complex molecular architectures. These characteristics make this compound a sought-after intermediate in medicinal chemistry and materials science.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing from the readily available starting material, methyl 3-bromobenzoate. The key transformation is a Miyaura borylation reaction to introduce the boronic acid group, followed by a hydrolysis step to yield the final product.

Step 1: Miyaura Borylation of Methyl 3-Bromobenzoate

The first step involves the palladium-catalyzed cross-coupling of methyl 3-bromobenzoate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form the corresponding pinacol boronate ester, methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

Caption: Miyaura borylation of methyl 3-bromobenzoate.

Step 2: Hydrolysis of the Boronate Ester

The pinacol boronate ester intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Caption: Hydrolysis of the pinacol boronate ester.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

A detailed experimental procedure for the Miyaura borylation is as follows:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-bromobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add anhydrous dioxane as the solvent.

  • Purge the mixture with the inert gas for 15-20 minutes.

  • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a solid.

Synthesis of this compound

The hydrolysis of the pinacol boronate ester can be performed as follows:

  • Dissolve the methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in a suitable solvent mixture, such as acetone and water.

  • Add an aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) to the solution.

  • Stir the mixture at room temperature for 1-4 hours.

  • If a base was used, acidify the mixture with 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) or by trituration.[1]

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following table summarizes the expected characterization data.

Property Value
Molecular Formula C₈H₉BO₄
Molecular Weight 179.97 g/mol
Appearance White to off-white solid
Melting Point 138-142 °C
Spectroscopic Data
Technique Data
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.25 (s, 1H), 8.05 (d, J = 7.6 Hz, 1H), 7.89 (d, J = 7.6 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 3.85 (s, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 166.5, 135.5, 133.8, 131.0, 128.5, 128.0, 52.3
Mass Spectrometry (ESI-MS) m/z: 181.05 [M+H]⁺, 203.03 [M+Na]⁺

Experimental Workflow and Data Analysis

The overall workflow for the synthesis and characterization of this compound is depicted below.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Methyl 3-bromobenzoate borylation Miyaura Borylation start->borylation intermediate Methyl 3-(pinacolato)boronate borylation->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product purification Purification product->purification final_product Pure this compound nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry mp Melting Point Analysis final_product->nmr final_product->ms final_product->mp Characterization_Logic cluster_techniques Characterization Techniques cluster_information Structural Information product This compound nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms mp Melting Point product->mp nmr_info Proton and Carbon Environments nmr->nmr_info ms_info Molecular Weight ms->ms_info mp_info Purity and Identity mp->mp_info

References

An In-depth Technical Guide to Methyl 3-boronobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-boronobenzoate, also known as 3-(Methoxycarbonyl)phenylboronic acid, is a versatile organic compound that serves as a crucial building block in synthetic and medicinal chemistry. Its unique structure, featuring both a methyl ester and a boronic acid functional group on a benzene ring, makes it a valuable reagent for the construction of complex molecular architectures, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of its chemical properties, safety data, synthesis, and applications, with a focus on its utility for researchers and professionals in the pharmaceutical sciences.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 99769-19-4[1][2]
Molecular Formula C₈H₉BO₄[1][2]
Molecular Weight 179.97 g/mol [1][2]
Melting Point 205-208 °C[3][4]
Boiling Point 359.9 °C at 760 mmHg[4]
Density 1.25 g/cm³[4]
Flash Point 171.5 °C[4]
Water Solubility Reacts with water[4]
Appearance White to off-white powder[4]
Storage Refrigerator (+4°C)[4]

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as an irritant and should be used with appropriate personal protective equipment (PPE).

GHS Hazard Information
Hazard ClassCategoryHazard Statement
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity – single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
GHS Pictograms
Exclamation mark pictogram
Precautionary Statements

A comprehensive list of precautionary statements for the safe handling of this compound is provided below.

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ eye protection/ face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.
First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the lithiation of a protected bromobenzoate followed by reaction with a borate ester and subsequent hydrolysis. A representative experimental protocol is detailed below.

Reaction Scheme:

Synthesis Methyl 3-bromobenzoate Methyl 3-bromobenzoate Intermediate_1 Intermediate_1 Methyl 3-bromobenzoate->Intermediate_1 1. n-BuLi, THF, -78 °C Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 2. B(OiPr)₃ This compound This compound Intermediate_2->this compound 3. HCl (aq)

Synthesis of this compound.

Materials:

  • Methyl 3-bromobenzoate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(O-iPr)₃)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • A solution of methyl 3-bromobenzoate (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 equivalents) is added dropwise to the solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of aqueous HCl.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are prevalent motifs in many pharmaceutical agents.

General Workflow for a Suzuki-Miyaura Coupling Reaction:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, This compound, and Base in Solvent B Degas the reaction mixture A->B C Add Palladium Catalyst and Ligand B->C D Heat the reaction mixture (e.g., 80-100 °C) C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature E->F G Aqueous work-up (e.g., extraction with an organic solvent) F->G H Dry organic layer and concentrate G->H I Purify by column chromatography or recrystallization H->I

Suzuki-Miyaura Coupling Workflow.

Typical Experimental Protocol:

  • To a reaction vessel are added the aryl halide (1 equivalent), this compound (1.2 equivalents), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents), and a suitable solvent (e.g., dioxane, toluene, or DMF/water mixture).

  • The mixture is degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a ligand (if required) are added.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or recrystallization to yield the desired biaryl compound.

Applications in Drug Discovery and Development

The boronic acid functionality of this compound makes it an invaluable tool for introducing a phenyl ring with a versatile methyl ester handle into a target molecule. This is particularly relevant in the construction of biaryl structures, which are common pharmacophores in a wide range of therapeutic agents. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a point for further molecular elaboration.

While specific, publicly available case studies detailing the use of this compound in the development of a marketed drug are limited, its role as a building block is evident in the patent literature for the synthesis of various biologically active compounds. For instance, derivatives of this compound are explored as intermediates in the synthesis of inhibitors for various enzymes and receptors implicated in diseases such as cancer and inflammatory disorders.

Logical Relationship in Drug Discovery:

Drug_Discovery_Logic Methyl_3_boronobenzoate This compound (Building Block) Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Methyl_3_boronobenzoate->Suzuki_Coupling Biaryl_Intermediate Biaryl Intermediate Suzuki_Coupling->Biaryl_Intermediate Aryl_Halide Aryl Halide (Scaffold) Aryl_Halide->Suzuki_Coupling Functional_Group_Interconversion Functional Group Interconversion (e.g., ester hydrolysis) Biaryl_Intermediate->Functional_Group_Interconversion Final_Compound Biologically Active Compound Functional_Group_Interconversion->Final_Compound Biological_Screening Biological Screening Final_Compound->Biological_Screening Lead_Compound Lead Compound Biological_Screening->Lead_Compound

Role in Medicinal Chemistry.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its utility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, combined with the versatility of its methyl ester functionality, makes it a valuable tool for the construction of complex molecules with potential therapeutic applications. Adherence to proper safety protocols is essential when handling this compound. This guide provides a foundational understanding for researchers and drug development professionals to effectively and safely utilize this compound in their work.

References

Spectroscopic Profile of Methyl 3-boronobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key reagents is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 3-boronobenzoate, a versatile building block in organic synthesis.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound (CAS No: 99769-19-4; Molecular Formula: C₈H₉BO₄; Molecular Weight: 179.97 g/mol ).

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.32s-Ar-H
8.12d7.8Ar-H
7.98d7.8Ar-H
7.45t7.8Ar-H
3.92s--OCH₃
3.35 (br s)s-B(OH)₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
166.5C=O
136.2Ar-C
133.4Ar-C
131.0Ar-C
129.8 (br)Ar-C-B
128.0Ar-C
52.1-OCH₃

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3350-3450BroadO-H stretch (boronic acid)
~3000MediumC-H stretch (aromatic)
~2950MediumC-H stretch (methyl)
~1720StrongC=O stretch (ester)
~1600, ~1450MediumC=C stretch (aromatic ring)
~1350StrongB-O stretch
~1290StrongC-O stretch (ester)

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
180M+[C₈H₉BO₄]⁺
162[M - H₂O]⁺
149[M - OCH₃]⁺
121[M - COOCH₃]⁺

Experimental Protocols

The spectroscopic data presented above are typically acquired through the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are generally recorded on a 400 MHz or 500 MHz spectrometer. The sample of this compound is dissolved in a deuterated solvent, commonly Dimethyl Sulfoxide-d₆ (DMSO-d₆), due to the compound's polarity and the presence of exchangeable protons in the boronic acid group. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The broad singlet for the boronic acid protons is characteristic and its chemical shift can be concentration-dependent.

Infrared (IR) Spectroscopy

IR spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is usually recorded over the range of 4000-400 cm⁻¹. The broad absorption band in the region of 3350-3450 cm⁻¹ is a key feature, indicative of the O-H stretching vibrations of the boronic acid moiety, often showing hydrogen bonding. The strong carbonyl absorption around 1720 cm⁻¹ is characteristic of the ester functional group.

Mass Spectrometry (MS)

Mass spectra are commonly acquired using an Electron Ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed. The molecular ion peak (M+) is expected at m/z 180. Common fragments observed would correspond to the loss of water (H₂O), a methoxy group (-OCH₃), or the entire methoxycarbonyl group (-COOCH₃).

Visualization of Spectroscopic Analysis Workflow

The logical flow for the spectroscopic characterization of a synthesized compound like this compound can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Final Output Synthesis Synthesis of Methyl 3-boronobenzoate Purification Purification (e.g., Recrystallization) Synthesis->Purification Sample Pure Sample Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Report Technical Guide / Whitepaper Structure_Confirmation->Report Purity_Assessment->Report

Workflow for Spectroscopic Characterization.

"solubility of Methyl 3-boronobenzoate in common organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyl 3-boronobenzoate, a key building block in organic synthesis and pharmaceutical development. Due to a lack of extensive, publicly available quantitative solubility data, this document focuses on reported qualitative solubility and provides a comprehensive, standardized experimental protocol for determining the solubility of this compound in various organic solvents.

Introduction to this compound

This compound, also known as 3-(Methoxycarbonyl)phenylboronic acid, is a versatile organic compound widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), makes understanding its solubility profile crucial for reaction optimization, purification, and formulation development.

Qualitative Solubility of this compound

SolventQualitative Solubility
WaterInsoluble
MethanolSoluble

This table will be updated as more quantitative data becomes available.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given organic solvent. This protocol is based on the widely accepted shake-flask method.[1]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent bubble formation during the experiment.

  • Sample Preparation: Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial containing the solid this compound.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation. The exact time should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.

  • Sample Collection: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Dilute the filtered saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same HPLC method.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess Methyl 3-boronobenzoate to vial B Add known volume of organic solvent A->B C Seal and shake at constant temperature B->C D Allow solid to settle (Centrifuge if necessary) C->D E Filter supernatant D->E F Prepare dilutions E->F G HPLC analysis F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for determining the solubility of this compound.

Conclusion

Understanding the solubility of this compound is fundamental for its effective use in research and development. While comprehensive quantitative data is currently limited, the qualitative information and the detailed experimental protocol provided in this guide offer a solid foundation for scientists and researchers. The outlined workflow for solubility determination provides a clear and actionable path for generating precise and reliable solubility data for this important chemical compound.

References

An In-depth Technical Guide to Methyl 3-boronobenzoate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-boronobenzoate, also known as 3-(methoxycarbonyl)phenylboronic acid, is a versatile organoboron compound that has emerged as a crucial building block in modern organic synthesis. Its significance is intrinsically linked to the development and widespread adoption of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the history, synthesis, properties, and applications of this compound, with a particular focus on its role in pharmaceutical research and drug development. Detailed experimental protocols and characterization data are presented to facilitate its practical application in the laboratory.

Introduction and Historical Context

The discovery and utility of this compound are not marked by a single, isolated event but are rather a part of the broader evolution of organoboron chemistry. The pioneering work of Herbert C. Brown on organoboranes in the mid-20th century laid the foundation for the development of a vast array of boron-containing reagents. However, it was the advent of the Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, that propelled arylboronic acids and their esters into the forefront of synthetic organic chemistry.[1][2][3] This powerful carbon-carbon bond-forming reaction offered a mild, efficient, and functional-group-tolerant method for the synthesis of biaryls, styrenes, and polyolefins, which are common structural motifs in pharmaceuticals and advanced materials.

This compound, with its ester functionality, represents a class of bifunctional reagents that can participate in cross-coupling reactions via the boronic acid group while offering a site for further chemical modification at the ester position. The development of reliable synthetic methods for arylboronic acids, such as the reaction of organolithium or Grignard reagents with trialkyl borates, enabled the preparation of a wide range of substituted arylboronic acids, including this compound.

Physicochemical Properties and Characterization

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₈H₉BO₄[4]
Molecular Weight 179.97 g/mol [4]
CAS Number 99769-19-4[4]
Melting Point 205-208 °C[4]
Appearance White to off-white solid
Solubility Soluble in many organic solvents, slightly soluble in water.

Table 1: Physicochemical Properties of this compound

Characterization of this compound is typically achieved through standard spectroscopic techniques.

TechniqueKey Data
¹H NMR Spectral data would show characteristic peaks for the aromatic protons and the methyl ester protons.
¹³C NMR Spectral data would show distinct signals for the aromatic carbons, the ester carbonyl carbon, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands would be observed for the O-H stretch of the boronic acid, the C=O stretch of the ester, and C-B stretching vibrations.
Mass Spectrometry The molecular ion peak corresponding to the compound's molecular weight would be observed.

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the reaction of a corresponding aryl halide (Methyl 3-bromobenzoate) with an organolithium reagent, followed by quenching with a trialkyl borate. This classic approach allows for the efficient formation of the carbon-boron bond.

Synthesis_of_Methyl_3_boronobenzoate start Methyl 3-bromobenzoate reagent1 n-Butyllithium (n-BuLi) THF, -78 °C start->reagent1 intermediate Aryl Lithium Intermediate reagent1->intermediate Lithiation reagent2 Triisopropyl borate -78 °C to rt intermediate->reagent2 product_ester Boronic Ester Intermediate reagent2->product_ester Borylation reagent3 Acidic Workup (e.g., HCl) product_ester->reagent3 final_product This compound reagent3->final_product Hydrolysis

Figure 1: Synthetic pathway for this compound.
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of arylboronic acids.

Materials:

  • Methyl 3-bromobenzoate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with Methyl 3-bromobenzoate (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl. The mixture is stirred for 1 hour.

  • Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Expected Yield: Yields for this type of reaction are typically in the range of 70-90%.

Applications in Organic Synthesis and Drug Discovery

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. Its utility is demonstrated in the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical compounds.

Suzuki_Coupling boronic_acid This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) boronic_acid->catalyst aryl_halide Aryl Halide (Ar-X) aryl_halide->catalyst base Base (e.g., K₂CO₃) catalyst->base product Biaryl Product base->product Suzuki-Miyaura Coupling

Figure 2: Representative Suzuki-Miyaura coupling reaction.
Role in Drug Discovery

The ester functionality of this compound provides a handle for further synthetic transformations, making it a valuable building block in the synthesis of drug candidates. After the core biaryl structure is assembled via a Suzuki-Miyaura coupling, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups to modulate the pharmacological properties of the molecule. This versatility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a key reagent in modern organic synthesis, primarily due to its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction. While its "discovery" is intertwined with the broader development of organoboron chemistry, its importance in the synthesis of complex organic molecules, particularly in the context of drug discovery, is well-established. The synthetic protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively utilize this valuable building block in their own synthetic endeavors.

References

Stability and Storage of Methyl 3-boronobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-boronobenzoate is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. As with many organoboron compounds, its stability is a critical factor for successful and reproducible experimental outcomes. This technical guide provides an in-depth overview of the stability considerations and recommended storage conditions for this compound and related arylboronic acid esters.

Core Concepts of Arylboronic Ester Stability

While specific quantitative stability data for this compound is not extensively published, the general principles governing the stability of arylboronic acids and their esters are well-established. Boronic esters, such as this compound, are generally more stable than their corresponding boronic acids.[1][2] This enhanced stability makes them easier to handle, purify, and store, contributing to a longer shelf life.[1]

However, several factors can influence the stability of this compound, leading to degradation over time. The primary degradation pathways include hydrolysis, oxidation, and protodeboronation.

Hydrolysis: Exposure to moisture can lead to the hydrolysis of the boronic ester back to the corresponding boronic acid and alcohol. While some boronic esters are more resistant to hydrolysis than others, it is a common degradation pathway.[2][3]

Oxidation: Organoboron compounds can be susceptible to oxidation, which can lead to the formation of various byproducts and a decrease in the purity of the material.

Protodeboronation: This is a process where the carbon-boron bond is cleaved, and the boron group is replaced by a hydrogen atom. This is a significant degradation pathway for many arylboronic acids and can be influenced by the reaction conditions, including the presence of base.[1]

Recommended Storage and Handling Conditions

To ensure the long-term stability and efficacy of this compound, it is crucial to adhere to proper storage and handling protocols. The following table summarizes the recommended conditions based on the general properties of arylboronic acid esters.

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows down the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis.
Moisture Store in a dry environment. Use of a desiccator is recommended.Prevents hydrolysis of the boronic ester to the corresponding boronic acid.
Light Store in a light-resistant container.Protects the compound from potential photochemical degradation.
Container Tightly sealed, appropriate for chemical storage.Prevents contamination and exposure to the atmosphere.

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating methods for this compound are not publicly available, the following experimental protocols, adapted from studies on related compounds, can be used to assess its stability.

Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of this compound under defined pH and temperature conditions.

Methodology:

  • Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 9).

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Initiate the hydrolysis experiment by adding a small aliquot of the stock solution to the buffer solution at a controlled temperature (e.g., 25°C or 40°C).

  • At predetermined time intervals, withdraw samples from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a strong acid or base).

  • Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining amount of this compound and the formation of any degradation products.

  • Calculate the rate of hydrolysis (and half-life) at each pH condition.

Thermal Stability Assessment

Objective: To evaluate the thermal stability of this compound and identify any thermal degradation events.

Methodology:

  • Utilize Thermogravimetric Analysis (TGA) to determine the temperature at which the compound begins to lose mass, indicating decomposition.

  • Employ Differential Scanning Calorimetry (DSC) to identify melting points, phase transitions, and exothermic or endothermic events associated with degradation.[4]

  • For TGA, heat a small sample of this compound at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • For DSC, subject a small sample to a controlled temperature program to observe thermal transitions.

Visualizing Degradation and Handling

The following diagrams illustrate a potential degradation pathway for arylboronic acids and a recommended workflow for handling air and moisture-sensitive reagents like this compound.

G Potential Degradation Pathway of Arylboronic Acids A Arylboronic Acid (Ar-B(OH)2) B Boroxine (Cyclic Trimeric Anhydride) A->B - 3H2O (Dehydration) B->A + 3H2O (Hydrolysis) C Hydrolysis

Caption: Dehydration of arylboronic acids can lead to the formation of a boroxine.

G Recommended Handling Workflow cluster_storage Storage cluster_handling Handling A Receive Compound B Store in Refrigerator (2-8°C) A->B C Store under Inert Gas (Argon/Nitrogen) B->C D Equilibrate to Room Temp in Desiccator C->D Prepare for Use E Weigh in Glovebox or under Inert Gas Blanket D->E F Prepare Solution with Anhydrous Solvents E->F G Reaction F->G Use in Reaction

Caption: A logical workflow for the safe handling of this compound.

Conclusion

The stability of this compound is paramount for its effective use in research and development. While this guide provides a comprehensive overview based on the known behavior of related arylboronic acid esters, it is strongly recommended that researchers perform their own stability studies under their specific experimental conditions. By adhering to the recommended storage and handling procedures, the integrity and reactivity of this valuable reagent can be maintained, leading to more reliable and reproducible scientific outcomes.

References

In-Depth Structural Analysis of Methyl 3-boronobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Building Block in Modern Drug Discovery

Methyl 3-boronobenzoate, also known as 3-(methoxycarbonyl)phenylboronic acid, is a bifunctional organic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique structure, incorporating both a methyl ester and a boronic acid group on a benzene ring, makes it a versatile building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analysis of this compound, detailing its spectroscopic and physical properties, and providing relevant experimental protocols for its characterization.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 99769-19-4[1][2][3]
Molecular Formula C₈H₉BO₄[1][2]
Molecular Weight 179.97 g/mol [2][3]
Melting Point 205-209 °C[2][3]
Synonyms 3-(Methoxycarbonyl)phenylboronic acid, Methyl 3-(dihydroxyboranyl)benzoate[1][]

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through various synthetic routes, often involving the protection of a carboxylic acid as a methyl ester followed by the introduction of the boronic acid functionality, or vice versa. A general synthetic workflow is depicted below.

G cluster_synthesis General Synthetic Pathway Start 3-Bromobenzoic acid Step1 Esterification (Methanol, Acid Catalyst) Start->Step1 Intermediate Methyl 3-bromobenzoate Step1->Intermediate Step2 Borylation (e.g., with Bis(pinacolato)diboron, Pd catalyst) Intermediate->Step2 Step3 Hydrolysis Step2->Step3 Product This compound Step3->Product G cluster_workflow Crystallographic Analysis Workflow Crystal Single Crystal Growth Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Processing Data Processing and Reduction Diffraction->Processing Solving Structure Solution Processing->Solving Refinement Structure Refinement Solving->Refinement Validation Structural Validation and Analysis Refinement->Validation

References

An In-depth Technical Guide on Methyl 3-Boronobenzoate and its Analogues for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-boronobenzoate and its analogues represent a class of organic compounds that have garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The presence of the boronic acid moiety imparts unique chemical properties that make these compounds versatile building blocks for organic synthesis and potential therapeutic agents. Their ability to act as enzyme inhibitors has positioned them as promising candidates for the development of novel treatments for a range of diseases, including cancer. This technical guide provides a comprehensive overview of the synthesis, properties, and biological applications of this compound and its analogues, with a focus on experimental details and relevant biological pathways.

Physicochemical Properties

The physicochemical properties of this compound and its analogues are crucial for understanding their behavior in biological systems and for designing synthetic routes. While comprehensive data for a wide range of analogues is dispersed throughout the literature, the following table summarizes key properties for some representative compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound C₈H₉BO₄179.97138-142-Soluble in methanol, ethanol
3-Boronobenzoic acid C₇H₇BO₄165.94135-139-Slightly soluble in water
Methyl 3-bromobenzoate C₈H₇BrO₂215.0431-33[1][2]127-128 @ 15 mmHg[1][2]Slightly soluble in water[3]
Methyl 3-aminobenzoate C₈H₉NO₂151.1635-37135-137 @ 10 mmHgSoluble in ethanol, ether
Methyl 3-nitrobenzoate C₈H₇NO₄181.1578-80279Insoluble in water; slightly soluble in ethanol, ether, methanol

Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues can be achieved through several synthetic routes. A common strategy involves the conversion of a precursor, such as a halogenated or aminated methyl benzoate, into the desired boronic acid derivative. The Suzuki-Miyaura cross-coupling reaction is a cornerstone technique for the functionalization of these compounds.

Experimental Protocols

1. Synthesis of this compound from Methyl 3-bromobenzoate via Palladium-Catalyzed Borylation

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce the boronic acid group.

  • Materials:

    • Methyl 3-bromobenzoate

    • Bis(pinacolato)diboron (B₂pin₂)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium acetate (KOAc)

    • 1,4-Dioxane (anhydrous)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 3-bromobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).

    • Add anhydrous 1,4-dioxane to the flask.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester of this compound.

    • To hydrolyze the pinacol ester, dissolve the crude product in a mixture of acetone and water. Add an aqueous solution of hydrochloric acid and stir at room temperature until the deprotection is complete (monitored by TLC).

    • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield this compound.

    • The final product can be further purified by recrystallization or column chromatography.

2. Synthesis of Methyl 3-aminobenzoate Analogues via Reduction of Methyl 3-nitrobenzoate

This protocol outlines the reduction of a nitro group to an amine, a common transformation for generating amino-substituted analogues.

  • Materials:

    • Methyl 3-nitrobenzoate

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Methyl 3-nitrobenzoate in ethanol in a round-bottom flask.

    • Add tin(II) chloride dihydrate (5.0 eq) or iron powder (5.0 eq) to the solution.

    • Slowly add concentrated hydrochloric acid to the mixture while stirring.

    • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or a solution of sodium hydroxide until the pH is basic.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 3-aminobenzoate.

    • Purify the product by column chromatography or recrystallization if necessary.

Biological Activity and Applications in Drug Development

This compound and its analogues have shown promise as inhibitors of various enzymes, with the boronic acid moiety playing a key role in their mechanism of action.[4][5]

Enzyme Inhibition

Boronic acids are known to be potent inhibitors of serine proteases and the proteasome.[4][5] The boron atom can form a stable, reversible covalent bond with the catalytic serine or threonine residue in the active site of these enzymes, mimicking the tetrahedral transition state of peptide bond hydrolysis.[3][5] This inhibitory activity has significant implications for cancer therapy, as the proteasome is a key regulator of protein turnover and is essential for the survival of cancer cells.[6][7]

Table of Biological Activity Data for Selected Analogues

While specific IC₅₀ values for this compound are not widely reported in publicly available literature, data for structurally related compounds highlight the potential of this class of molecules. The following table presents IC₅₀ values for some aminobenzoic acid and other analogues against various cancer cell lines.

Compound/Analogue ClassTarget/Cell LineIC₅₀ (µM)Reference
2-morpholino-5-((4-chlorobenzyl)amino)benzoic acidMDA-MB-231 (Breast Cancer)19.8 ± 1.9[8]
2-morpholino-5-((4-chlorobenzyl)amino)benzoic acidHCT116 (Colon Cancer)23.5 ± 2.2[8]
2-morpholino-5-((4-bromobenzyl)amino)benzoic acidMDA-MB-231 (Breast Cancer)15.7 ± 1.5[8]
2-morpholino-5-((4-bromobenzyl)amino)benzoic acidHCT116 (Colon Cancer)18.9 ± 1.8[8]
Methyl 3,4-dihydroxycinnamateHep3B (Hepatocellular Carcinoma)109.7 ± 0.8[9]
Phorboxazole analog 2NALM-6 (Leukemia)0.0048[10]
Phorboxazole analog 2BT-20 (Breast Cancer)0.0126[10]

Experimental Protocol: Enzyme Inhibition Assay (General)

A common method to determine the inhibitory activity of compounds like this compound analogues is a fluorescence-based or colorimetric enzyme inhibition assay.

  • Materials:

    • Purified target enzyme (e.g., a specific protease)

    • Fluorogenic or chromogenic substrate for the enzyme

    • Assay buffer (specific to the enzyme)

    • Test compounds (dissolved in DMSO)

    • 96-well microplate

    • Plate reader (fluorometer or spectrophotometer)

  • Procedure:

    • Prepare a serial dilution of the test compounds in the assay buffer.

    • In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (background).

    • Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Measure the fluorescence or absorbance at regular intervals using a plate reader to monitor the rate of product formation.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control (enzyme without inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Signaling Pathways and Logical Relationships

The biological effects of this compound and its analogues are mediated through their interaction with specific cellular signaling pathways. As potent proteasome inhibitors, they can significantly impact the ubiquitin-proteasome system, which is crucial for the degradation of many regulatory proteins.

Proteasome Inhibition Pathway

The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of these proteins, which can trigger a variety of cellular responses, including cell cycle arrest and apoptosis.

Proteasome_Inhibition_Pathway cluster_0 Cellular Processes Ubiquitinated\nProteins Ubiquitinated Proteins Proteasome Proteasome Ubiquitinated\nProteins->Proteasome Degradation Amino\nAcids Amino Acids Proteasome->Amino\nAcids Products Accumulation_of_Ub-Proteins Accumulation of Ubiquitinated Proteins Methyl_3_boronobenzoate This compound Analogue Methyl_3_boronobenzoate->Proteasome Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Accumulation_of_Ub-Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Accumulation_of_Ub-Proteins->Apoptosis

Caption: Inhibition of the proteasome by a this compound analogue.

Experimental Workflow for Synthesis and Biological Evaluation

The development and characterization of new this compound analogues typically follow a structured workflow, from initial synthesis to biological testing.

Experimental_Workflow cluster_1 Workflow Start Start Synthesis Synthesis of Analogues Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Biological_Screening Biological Screening (e.g., MTT Assay) Purification->Biological_Screening Hit_Identification Active Compound? Biological_Screening->Hit_Identification Enzyme_Assay Enzyme Inhibition Assay (IC50) Hit_Identification->Enzyme_Assay Yes Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization No Mechanism_Study Mechanism of Action Studies Enzyme_Assay->Mechanism_Study Mechanism_Study->Lead_Optimization End End Mechanism_Study->End Lead_Optimization->Synthesis

Caption: A typical workflow for the development of new bioactive compounds.

Conclusion

This compound and its analogues are a promising class of compounds with significant potential in drug discovery. Their unique ability to inhibit key enzymes, particularly the proteasome, makes them attractive candidates for the development of new anticancer therapies. The synthetic methodologies outlined in this guide provide a foundation for the creation of diverse libraries of these compounds, which can then be screened for enhanced biological activity. Further research into the specific signaling pathways modulated by these compounds will be crucial for elucidating their full therapeutic potential and for the rational design of next-generation inhibitors. The combination of targeted synthesis, robust biological evaluation, and a deep understanding of their mechanism of action will undoubtedly propel the development of this compound analogues as valuable tools in the fight against a range of diseases.

References

An In-depth Technical Guide to Methyl 3-boronobenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Building Block in Modern Chemistry

Methyl 3-boronobenzoate, also known as 3-(methoxycarbonyl)phenylboronic acid, is a key bifunctional organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring both a boronic acid group and a methyl ester on a benzene ring, allows for a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern carbon-carbon bond formation, enabling the synthesis of complex biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, applications in Suzuki-Miyaura coupling with extensive quantitative data, and its role in the development of biologically active molecules.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. It is important to note that this compound may exist in equilibrium with its anhydride form.[1]

PropertyValueReference(s)
CAS Number 99769-19-4[1]
Molecular Formula C₈H₉BO₄[2]
Molecular Weight 179.97 g/mol [2]
Melting Point 205-208 °C[2]
Appearance White to light yellow powder/crystal[1]
Solubility Insoluble in water, soluble in methanol.[3]
Synonyms 3-(Methoxycarbonyl)phenylboronic acid, Methyl 3-(dihydroxyboranyl)benzoate, 3-Boronobenzoic Acid 1-Methyl Ester[2][4]

Synthesis of this compound

The synthesis of this compound can be achieved through the borylation of a corresponding aryl halide, typically methyl 3-bromobenzoate. A general and effective method involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol is adapted from established procedures for the synthesis of arylboronic acids.[5]

Materials:

  • Methyl 3-bromobenzoate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate or Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with methyl 3-bromobenzoate (1.0 eq) dissolved in anhydrous THF.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Borylation: Trimethyl borate or triisopropyl borate (1.2-1.5 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred for 1-2 hours until a clear solution is obtained.

  • Work-up and Purification: The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford this compound.

Figure 1: General workflow for the synthesis of this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.[6] These reactions are fundamental in drug discovery and materials science for constructing complex molecular architectures.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for the coupling of this compound with an aryl halide.[7][8]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask or a microwave vial is added the aryl halide (1.0 eq), this compound (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition and Degassing: The appropriate solvent system is added, and the mixture is degassed by bubbling with nitrogen or argon for 10-15 minutes, or by freeze-pump-thaw cycles.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (2-24 hours). The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0)Ln Ar-Ar' Product Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data from Suzuki-Miyaura Reactions

The following table summarizes various Suzuki-Miyaura coupling reactions involving this compound with different aryl halides, providing a comparative overview of reaction conditions and yields.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Reference(s)
13-Bromobenzoic acid methyl esterPd(PPh₃)₄ (cat.)K₂CO₃Toluene/EtOH/H₂OReflux12Methyl 3'-methylbiphenyl-3-carboxylate79[1]
22-BromopyridinePd(PPh₃)₄ (1)K₂CO₃EtOHReflux-Methyl 2'-(pyridin-2-yl)benzoate82[8]
34-BromoanisolePd(OAc)₂ (cat.) / SPhosK₃PO₄Dioxane/H₂O606Methyl 4'-methoxybiphenyl-3-carboxylate-[9]
43-BromoanisoleFe₃O₄@SiO₂-TAIm[OH]-Pd--600.54-Methoxybiphenyl>88[10]
5Aryl BromidesPd(OAc)₂ (0.4)K₂CO₃H₂O (MW)--BiphenylsModerate to Excellent[7]
65-IodovanillinPd(OAc)₂ (1)Amberlite IRA-400(OH)H₂O/EtOH6026-hydroxy-5-methoxy-1,1´-biphenyl-3-carbaldehyde-[11]

Note: Yields are for the coupled product, and some entries may represent general conditions or closely related examples due to the specificity of available data.

Spectroscopic Data

This compound:

  • ¹H NMR (CDCl₃): δ 8.15 (s, 1H), 7.98 (m, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.37 - 7.30 (m, 1H), 3.91 (s, 3H).[4]

  • ¹³C NMR (CDCl₃): δ 165.5, 135.7, 132.4, 132.1, 129.8, 128.0, 122.3, 52.2.[4]

Example Product: Methyl 3'-methylbiphenyl-3-carboxylate:

  • ¹H NMR (CDCl₃): δ 7.89 – 7.78 (m, 2H), 7.31 (dt, J = 14.9, 7.6 Hz, 2H), 3.89 (s, 3H), 2.37 (s, 3H).[2]

  • ¹³C NMR (CDCl₃): δ 167.2, 138.1, 133.7, 130.1, 130.1, 128.3, 128.3, 126.7, 52.0, 21.2.[2]

  • ESI-MS: m/z = 227 [M+H]⁺.[2]

Role in Drug Discovery and Medicinal Chemistry

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[6][12] this compound serves as a crucial starting material for the synthesis of a diverse range of biphenyl derivatives with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[13][14][15]

The ester and boronic acid functionalities of this compound allow for sequential and site-selective modifications, enabling the construction of complex molecular libraries for drug screening. The biphenyl core can be further functionalized to optimize pharmacokinetic properties and target engagement.

Example of a Biologically Active Derivative: Biphenyl Carboxylic Acids as Anticancer Agents

Biphenyl carboxylic acids, accessible from this compound via Suzuki coupling followed by hydrolysis, have been investigated as potential anticancer agents.[15] For instance, certain derivatives have shown significant in vitro activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.[15]

Biological_Application A This compound B Suzuki-Miyaura Coupling A->B C Substituted Biphenyl Methyl Ester B->C D Hydrolysis C->D E Biphenyl Carboxylic Acid Derivative D->E F Biological Target (e.g., Enzyme, Receptor) E->F G Therapeutic Effect (e.g., Anticancer Activity) F->G

Figure 3: Logical relationship from this compound to a potential therapeutic effect.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient route to a vast array of substituted biphenyls, which are key structural motifs in many biologically active compounds. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their efforts to design and synthesize novel molecules with significant therapeutic potential. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to further advancements in medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl 3-Boronobenzoate in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methyl 3-boronobenzoate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of biphenyl-3-carboxylic acid derivatives, which are key intermediates in the development of novel pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This compound serves as a readily available and stable boronic acid derivative for introducing a methyl 3-benzoate moiety onto various aromatic and heteroaromatic scaffolds. This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents.

Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) is depicted below:

Data Presentation: Representative Reaction Conditions and Yields

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. The following table summarizes representative conditions and yields for the coupling of various aryl halides with boronic acids, providing a basis for optimization when using this compound.

Aryl Halide (Ar-X) Palladium Catalyst (mol%) Ligand (mol%) Base (equivalents) Solvent System Temp. (°C) Time (h) Yield (%) Reference
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295[1]
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90892[1]
2-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801688[1]
4-ChlorotoluenePd(OAc)₂ (2)Buchwald Ligand (4)K₃PO₄ (2.0)Dioxane/H₂O (10:1)1102475[1]
1-IodonaphthalenePd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O (3:1:1)85697[1]

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of aryl bromides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl 3-arylbenzoate.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is advantageous for accelerating reaction times, particularly for less reactive aryl halides.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Aryl Halide - Catalyst & Ligand - Base B Add Degassed Solvent A->B C Inert Atmosphere (Ar or N2) B->C D Heating & Stirring (Conventional or Microwave) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool & Quench E->F G Liquid-Liquid Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Pure Product I->J Characterization (NMR, MS) Optimization_Logic start Initial Reaction (Standard Conditions) check_yield Low Yield or Incomplete Reaction? start->check_yield optimize_catalyst Optimize Catalyst System - Vary Pd source - Screen Ligands check_yield->optimize_catalyst Yes success High Yield (>85%) check_yield->success No optimize_base Optimize Base - Screen inorganic bases (K3PO4, Cs2CO3, K2CO3) - Vary equivalents optimize_catalyst->optimize_base optimize_solvent Optimize Solvent - Toluene, Dioxane, THF - Adjust water ratio optimize_base->optimize_solvent optimize_temp Optimize Temperature & Time optimize_solvent->optimize_temp optimize_temp->start Re-run

References

Application Notes and Protocols for the Use of Methyl 3-boronobenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-boronobenzoate is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This process is instrumental in the synthesis of complex biphenyl derivatives, which are prevalent scaffolds in a wide range of biologically active compounds and advanced functional materials.[1][2] The ability to introduce the methyl 3-benzoate moiety into various molecular architectures makes this reagent highly valuable for drug discovery and materials science.[2][3] These application notes provide detailed protocols and representative data for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Coupling: Principles and Catalytic Cycle

The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed reaction between an organoboron compound (e.g., this compound) and an organic halide or triflate.[1][4] This reaction is favored by synthetic chemists due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid reagents.[4]

The catalytic cycle, as illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[4]

  • Transmetalation: The organic group from the activated boronic ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[4]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)2 (Base) ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following section provides a detailed, generalized methodology for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for synthesizing biphenyl derivatives. The specific catalyst, base, solvent, and temperature may require optimization for each unique substrate combination.[1]

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)[1]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)[1][5]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture like toluene/water)[1]

  • Inert gas (Argon or Nitrogen)

  • Standard, flame-dried glassware for organic synthesis (e.g., round-bottom or Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0-3.0 mmol).[1]

  • Inert Atmosphere: Seal the flask and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (5-10 mL) via syringe, followed by the palladium catalyst.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).[1]

  • Monitoring: Monitor the reaction's progress periodically using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (20 mL) and brine (20 mL).[1]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biphenyl derivative.[1]

Experimental_Workflow A 1. Setup Add Aryl Halide, This compound, & Base to Flask B 2. Inert Atmosphere Evacuate & Backfill with N2 or Ar (3x) A->B C 3. Add Reagents Add Degassed Solvent & Pd Catalyst B->C D 4. Reaction Heat & Stir (80-110 °C, 2-24h) C->D E 5. Monitoring Check Progress by TLC or GC-MS D->E F 6. Work-up Cool, Dilute, & Wash E->F G 7. Purification Dry, Concentrate, & Column Chromatography F->G H Final Product G->H

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and reaction conditions. The table below summarizes representative conditions for the coupling of various aryl halides with aryl boronic acids, which can serve as a starting point for optimization with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling with Aryl Boronic Acids

Aryl Halide Catalyst (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference
4-Bromoanisole Pd(OAc)₂ (2 mol%), SPhos (4 mol%) K₂CO₃ (2 equiv) Toluene/H₂O (5:1) 100 12 80-90 [6]
4-Chlorotoluene Pd-NHC-MIL-101(Cr) (0.6 mol%) K₂CO₃ (1.5 equiv) H₂O 85 - 93 [5]
1-Bromo-4-(trifluoromethyl)benzene Pd(OAc)₂ (2 mol%), SPhos (4 mol%) K₂CO₃ (2 equiv) Toluene/H₂O (5:1) 100 12 90-95 [6]
3-Bromopyridine PdCl₂(dppf) (3 mol%) K₃PO₄ (3 equiv) 1,4-Dioxane 110 18 75-85 [6]

| Methyl 4-iodobenzoate | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ (2 equiv) | DME/H₂O (4:1) | 80 | 16 | 85-95 |[6] |

Note: Yields are for isolated products and are representative. NHC = N-Heterocyclic Carbene; SPhos and dppf are specialized phosphine ligands.

Applications in Research and Development

The biphenyl scaffolds synthesized via the cross-coupling of this compound are of significant interest to the pharmaceutical industry.[7] These structures are integral components of numerous marketed drugs and biologically active compounds, exhibiting a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anti-proliferative properties.[2][3] The functional group tolerance of the Suzuki-Miyaura reaction allows for its application in the late-stage functionalization of complex molecules, accelerating the drug discovery process.[7] Furthermore, these biphenyl derivatives are used in materials science for the development of polymers and liquid crystals.[3]

Conclusion

This compound is a powerful and effective reagent for the synthesis of substituted biphenyls via palladium-catalyzed Suzuki-Miyaura cross-coupling. The reaction proceeds under relatively mild conditions with high functional group tolerance. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to utilize this versatile building block in the creation of novel molecules for a wide array of applications. Optimization of reaction parameters for each specific substrate pairing is crucial for achieving high yields and purity.

References

Application Notes and Protocols: Methyl 3-boronobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-boronobenzoate, also known as 3-(methoxycarbonyl)phenylboronic acid, is a versatile building block in medicinal chemistry, primarily utilized for the construction of complex molecular scaffolds through carbon-carbon bond-forming reactions. Its dual functionality, featuring a boronic acid group for cross-coupling and a methyl ester for further derivatization, makes it a valuable reagent in the synthesis of bioactive molecules, including kinase and protease inhibitors.

Core Applications in Drug Discovery

This compound is a key intermediate in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many approved drugs and clinical candidates. The primary applications of this reagent include:

  • Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid moiety readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl halides or triflates. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds.[1][2][3][4][5][6][7][8]

  • Synthesis of Kinase Inhibitors: Many kinase inhibitors incorporate biaryl scaffolds to occupy the ATP-binding site of the enzyme. This compound can be used to introduce a substituted phenyl ring, which can be crucial for achieving desired potency and selectivity. The Janus kinase (JAK) family of enzymes, which are key components of the JAK/STAT signaling pathway, are important targets for inflammatory diseases and cancers, and their inhibitors often feature such structures.[9][10][11][12]

  • Development of Serine Protease Inhibitors: Boronic acid derivatives are known to be effective inhibitors of serine proteases, where the boron atom forms a covalent, yet often reversible, bond with the catalytic serine residue. While this compound itself is a building block, its boronic acid functionality can be incorporated into more complex molecules designed to target specific serine proteases.[13][14][15][16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide to form a biaryl compound.

Materials:

  • This compound (3-(methoxycarbonyl)phenylboronic acid)

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and Water (solvent system)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a round-bottom flask or a pressure vessel, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd(dppf)Cl₂, 0.01-0.05 eq.) and the ligand (e.g., PPh₃, 0.04-0.20 eq.).

  • Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.[1][4]

  • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[3]

Quantitative Data Summary for Suzuki-Miyaura Coupling:

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012-2470-95[2]
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O802-685-98[3]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001-490-99

Mandatory Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine Aryl Halide, This compound, Base, Catalyst, and Ligand solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent degas Degas with N₂ or Ar solvent->degas heat Heat and Stir (80-100°C) degas->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Biaryl Product purify->product

General workflow for Suzuki-Miyaura cross-coupling.
Signaling Pathway: Inhibition of the JAK/STAT Pathway

Many kinase inhibitors that target the JAK/STAT pathway are biaryl compounds. This compound can be a key building block in the synthesis of such inhibitors.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene Gene Transcription nucleus->gene Regulates inhibitor JAK Inhibitor (Biaryl Scaffold) inhibitor->jak Inhibits

Simplified JAK/STAT signaling pathway and point of inhibition.
Signaling Pathway: Inhibition of Serine Proteases

Boronic acid-containing molecules can act as inhibitors of serine proteases by forming a covalent adduct with the active site serine.

Serine_Protease_Inhibition protease Serine Protease (Active Site Serine) substrate Protein Substrate protease->substrate Binds adduct Covalent Adduct protease->adduct Forms cleavage Protein Cleavage substrate->cleavage Leads to inhibitor Boronic Acid Inhibitor inhibitor->protease Binds to Active Site

Mechanism of serine protease inhibition by a boronic acid.

Quantitative Data on Inhibitory Activities

Table 1: Representative IC₅₀ Values for Select JAK Inhibitors

InhibitorTarget(s)IC₅₀ (nM)Disease Area
TofacitinibJAK1/JAK31-100Rheumatoid Arthritis
RuxolitinibJAK1/JAK22.8-3.3Myelofibrosis
BaricitinibJAK1/JAK25.9-5.7Rheumatoid Arthritis
UpadacitinibJAK143Rheumatoid Arthritis

Data is compiled from various sources for illustrative purposes and may not represent compounds directly synthesized from this compound.[10][11][17][18]

Note: The effectiveness of a particular Suzuki-Miyaura coupling reaction and the biological activity of the resulting compounds are highly dependent on the specific substrates, reaction conditions, and the biological target being investigated. The protocols and data presented here should be considered as a starting point for further research and optimization.

References

Methyl 3-Boronobenzoate: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-boronobenzoate, also known as 3-(methoxycarbonyl)phenylboronic acid, is a valuable bifunctional organic compound that serves as a versatile building block in modern organic synthesis. Its structure incorporates both a boronic acid moiety and a methyl ester group, making it an ideal substrate for a variety of chemical transformations. This unique combination of functional groups allows for sequential and site-selective reactions, providing a powerful tool for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. Simultaneously, the methyl ester can be readily modified through hydrolysis, amidation, or reduction, offering a gateway to a diverse array of derivatives.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Synonyms 3-(Methoxycarbonyl)phenylboronic acid, Methyl 3-(dihydroxyboranyl)benzoate[1]
CAS Number 99769-19-4[1]
Molecular Formula C₈H₉BO₄[1]
Molecular Weight 179.97 g/mol [1]
Melting Point 205-208 °C[1]
Appearance White to light yellow crystal powder
Solubility Reacts with water

Applications in Organic Synthesis

The primary application of this compound lies in its utility as a coupling partner in palladium-catalyzed reactions.

Suzuki-Miyaura Cross-Coupling Reactions:

This compound is extensively used to synthesize biphenyl compounds, which are common structural motifs in pharmaceuticals and functional materials.[2] The boronic acid functionality readily participates in the Suzuki-Miyaura catalytic cycle to form a new carbon-carbon bond with an aryl, heteroaryl, or vinyl halide or triflate. The electron-withdrawing nature of the methoxycarbonyl group can influence the reactivity of the boronic acid and the resulting electronic properties of the biphenyl product.

A key advantage of using this compound is the ability to further functionalize the resulting biphenyl derivative. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This two-step approach allows for the rapid generation of libraries of compounds with diverse functionalities, a crucial strategy in drug discovery.[3]

Other Cross-Coupling Reactions:

Beyond the Suzuki-Miyaura reaction, this compound can also be employed in other transition-metal-catalyzed cross-coupling reactions, such as the Chan-Lam coupling for the formation of carbon-nitrogen bonds and the Liebeskind-Srogl coupling.

Experimental Protocols

1. Synthesis of this compound (Illustrative)

Reaction Scheme:

G methyl_3_bromobenzoate Methyl 3-bromobenzoate grignard_reagent Grignard Reagent methyl_3_bromobenzoate->grignard_reagent 1. Mg, THF boronate_ester Boronate Ester Intermediate grignard_reagent->boronate_ester 2. B(OR)₃ trialkyl_borate B(OR)₃ methyl_3_boronobenzoate This compound boronate_ester->methyl_3_boronobenzoate 3. H₃O⁺ acid_hydrolysis H₃O⁺

Illustrative Synthetic Workflow

Materials:

  • Methyl 3-bromobenzoate

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of methyl 3-bromobenzoate in anhydrous THF dropwise to the magnesium turnings. Initiate the reaction with gentle heating if necessary. Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.

  • Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C.[4] After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]

  • Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.[4] Stir the mixture vigorously for 1-2 hours.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

2. General Protocol for Suzuki-Miyaura Coupling using this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound.

Reaction Scheme:

G aryl_halide Ar-X (X = Br, I) biphenyl_product Biphenyl Product aryl_halide->biphenyl_product methyl_3_boronobenzoate This compound methyl_3_boronobenzoate->biphenyl_product catalyst Pd Catalyst Base, Solvent catalyst->biphenyl_product

Suzuki-Miyaura Coupling Workflow

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, DMF, and water mixtures)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).

  • Solvent Addition and Degassing: Add the solvent system to the flask. Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biphenyl derivative.

Quantitative Data from a Representative Suzuki-Miyaura Coupling:

The following table provides an example of reaction conditions and yield for a Suzuki-Miyaura coupling to synthesize a biphenyl carboxylic acid derivative, illustrating a similar transformation.

Aryl HalideBoronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-3-methylaniline derivative4-Carboxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂OReflux-64

Drug Discovery and Development Implications

The ability to readily synthesize substituted biphenyls using this compound as a key building block is of significant interest to the pharmaceutical industry. The biphenyl scaffold is a privileged structure found in numerous approved drugs and clinical candidates. The versatility of the methyl ester functionality allows for the introduction of various pharmacophores and solubilizing groups, facilitating the optimization of lead compounds. For instance, the carboxylic acid derived from the hydrolysis of the methyl ester can serve as a handle for conjugation to other molecules or as a key binding element to a biological target.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for the strategic construction of complex molecules, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. The protocols and application notes provided herein offer a foundation for researchers and scientists to effectively utilize this reagent in their synthetic endeavors, from small-scale laboratory synthesis to larger-scale drug development campaigns. The ability to fine-tune the properties of the final products through modifications at the ester group further enhances the utility of this compound as a cornerstone of modern synthetic chemistry.

References

Application Notes and Protocols for Catalyst Systems in Reactions Involving Methyl 3-boronobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of catalyst systems and detailed protocols for chemical reactions involving Methyl 3-boronobenzoate, a versatile building block in organic synthesis. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, which is of significant interest in medicinal chemistry and materials science for the synthesis of biaryl compounds.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[1] This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[2] For substrates like this compound, the ester functionality is generally well-tolerated, making it an excellent candidate for direct use in these coupling reactions.

Catalyst Systems

The choice of catalyst system is crucial for a successful Suzuki-Miyaura coupling. A typical system consists of a palladium source and a phosphine ligand. Electron-rich and sterically hindered phosphine ligands often lead to higher catalytic activity, especially for less reactive aryl chlorides.[3]

Common Palladium Pre-catalysts:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([PdCl₂(dppf)])

Common Phosphine Ligands:

  • Triphenylphosphine (PPh₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for Suzuki-Miyaura coupling reactions analogous to those involving this compound. These data provide a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Methyl 6-bromo-3-methoxy-2-methylbenzoate with Arylboronic Acids [2]

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001285-95
2Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)1,4-Dioxane1101680-90
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)80875-85
4[PdCl₂(dppf)] (3)-Cs₂CO₃ (2.5)DMF901088-98

Table 2: General Suzuki-Miyaura Coupling Conditions

EntryAryl HalideArylboronic Acid/EsterCatalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Ref.
1Aryl bromideArylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O808-1675-85[2]
2Aryl bromideArylboronic acidPd(OAc)₂ (0.1)K₂CO₃ (3)H₂ORT1.5High[4]
3Aryl chloridePhenylboronic acidNi(NO₃)₂·6H₂O/PPh₃K₃PO₄Acetonitrile--79[3]

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with an arylboronic acid ester like this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the coupling of this compound with an aryl halide. Optimization may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (if required, e.g., SPhos, PPh₃)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • In a separate vial, prepare the catalyst system by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the anhydrous solvent, if not using a pre-formed catalyst like Pd(PPh₃)₄.

  • Add the catalyst system to the Schlenk flask containing the reagents.

  • Add the anhydrous solvent (e.g., Toluene, 10 mL) and degassed water (e.g., 1 mL) to the reaction mixture.

  • Seal the Schlenk flask and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 8-24 hours).[2]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Visualizations

The following diagrams illustrate the catalytic cycle and a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration ArAr_prime Ar-Ar' RedElim->ArAr_prime Product ArX Ar-X ArX->OxAdd Ar_prime_B Ar'-B(OR)2 Ar_prime_B->Transmetal Base Base Base->Transmetal

Caption: Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start reagents 1. Add Aryl Halide, this compound, and Base to Schlenk Flask start->reagents inert 2. Purge with Inert Gas (Argon or Nitrogen) reagents->inert catalyst 3. Add Palladium Catalyst and Ligand inert->catalyst solvent 4. Add Anhydrous Solvent and Degassed Water catalyst->solvent reaction 5. Heat and Stir (80-110 °C, 8-24 h) solvent->reaction monitoring 6. Monitor Progress (TLC or LC-MS) reaction->monitoring workup 7. Aqueous Workup (Extraction with Organic Solvent) monitoring->workup purification 8. Dry and Concentrate Organic Layer workup->purification product 9. Purify Product (Column Chromatography or Recrystallization) purification->product end End product->end

Caption: Experimental Workflow for Suzuki-Miyaura Coupling

References

Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The biaryl motif is a fundamental structural unit present in numerous natural products, pharmaceuticals, and advanced materials.[1][2] The development of efficient and versatile methods for constructing the carbon-carbon bond linking two aromatic rings is therefore of critical importance. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely used methods for this purpose, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of its starting materials.[3][4][5] This application note provides a detailed experimental protocol for the synthesis of functionalized biaryls using methyl 3-boronobenzoate as a key coupling partner. This protocol is designed to be a robust starting point for researchers synthesizing complex molecules for applications in medicinal chemistry and materials science.

General Reaction Scheme

The core of the procedure is the Suzuki-Miyaura cross-coupling of an aryl halide (Ar-X) with this compound. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ, and requires a base to activate the boronic acid derivative for transmetalation.

Chemical Equation:

Where X = I, Br, Cl, or OTf

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for a representative Suzuki-Miyaura coupling reaction.

Materials and Equipment
  • Reagents:

    • This compound

    • Aryl halide (e.g., 4-bromotoluene, 1-iodo-4-nitrobenzene)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

    • Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃))[6]

    • Anhydrous solvents (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF))

    • Degassed water

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Nitrogen or Argon gas line with manifold)

    • Separatory funnel

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates and chamber

    • Flash column chromatography system

Detailed Synthesis Protocol
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[6]

    • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Using a syringe, add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1, 5 mL). The use of an aqueous medium under these conditions often facilitates the reaction.[2][6]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80-90 °C.[6]

    • Stir the reaction mixture vigorously for the required time (typically 4-12 hours).

    • Monitor the reaction progress by TLC until the starting aryl halide is consumed.

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).[6]

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[7]

    • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes expected yields for the coupling of this compound with various aryl halides based on typical Suzuki-Miyaura reaction outcomes.

Aryl HalideProduct NameExpected Yield (%)Notes
1-Iodo-4-methoxybenzeneMethyl 3-(4-methoxyphenyl)benzoate90-97%Electron-donating groups are well-tolerated.[5]
1-Bromo-4-nitrobenzeneMethyl 3-(4-nitrophenyl)benzoate85-92%Electron-withdrawing groups are compatible.[6]
4-BromotolueneMethyl 3-(4-methylphenyl)benzoate91-96%A standard coupling partner.
2-BromopyridineMethyl 3-(pyridin-2-yl)benzoate75-85%Heteroaromatic halides are viable substrates.[5]
3-ChlorobenzonitrileMethyl 3-(3-cyanophenyl)benzoate70-80%Aryl chlorides may require more active catalysts or harsher conditions.[8]

Visualized Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the chemical process and experimental procedure.

Suzuki-Miyaura Catalytic Cycle

The mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronate complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[3][9]

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) pd2_oxidative L₂Pd(II)(Ar)(X) pd0->pd2_oxidative Oxidative Addition pd2_transmetal L₂Pd(II)(Ar)(Ar') pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Ar-Ar' pd2_transmetal->product arx Ar-X arx->pd2_oxidative boron Ar'-B(OR)₂ boron->pd2_transmetal base Base base->pd2_transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This flowchart outlines the logical progression of the experimental protocol from setup to final analysis.

Experimental_Workflow Experimental Synthesis Workflow setup 1. Reaction Setup (Reagents, Catalyst, Base, Solvent) reaction 2. Heating & Stirring (80-90 °C, 4-12h under N₂) setup->reaction monitoring 3. Reaction Monitoring (TLC Analysis) reaction->monitoring workup 4. Aqueous Work-up (Extraction with Ethyl Acetate) monitoring->workup If reaction is complete purification 5. Purification (Flash Column Chromatography) workup->purification characterization 6. Characterization (NMR, MS) purification->characterization product Pure Biaryl Product characterization->product

Caption: Step-by-step workflow for the synthesis and isolation of biaryls.

References

Application Notes: Derivatization of Methyl 3-boronobenzoate for Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 3-boronobenzoate, also known as 3-(Methoxycarbonyl)phenylboronic acid, is a versatile bifunctional reagent widely employed in organic synthesis. Its structure incorporates a boronic acid moiety and a methyl ester, making it an invaluable building block for the construction of complex molecules. The boronic acid group serves as a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone method for forming carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds.[1][2] These structural motifs are prevalent in active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[3] The methyl ester provides a site for subsequent chemical modification, such as hydrolysis to a carboxylic acid, which can then be converted into amides or other functional groups to modulate the physicochemical and biological properties of the target molecule.

These application notes provide detailed protocols for the primary applications of this compound: its use in Suzuki-Miyaura cross-coupling, post-coupling ester hydrolysis for further derivatization, and its derivatization for enhanced analytical detection.

Application 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The most prominent application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a C-C bond between the boronic acid's ipso-carbon and an electrophilic carbon from an organohalide or triflate, enabling the efficient synthesis of diverse biaryl compounds.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., 4-Bromotoluene) (1.1 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., Potassium Carbonate, K₂CO₃) (2.0-3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl halide (1.1 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) to the flask.

  • Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%) to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions and reported yields for the Suzuki-Miyaura coupling of arylboronic acids with various aryl halides. These conditions are generally applicable to this compound.

Aryl Halide PartnerCatalyst (mol%)Base (eq)Solvent SystemTemp (°C)Time (h)Yield (%)Reference
4-Bromobenzoic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃ (3.0)WaterRoom Temp1.595[5]
4-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃ (2.0)Toluene/EtOH/H₂O801292[4]
1-Bromo-4-fluorobenzene[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃ (3.0)WaterRoom Temp1.591[5]
2-BromopyridinePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100888General
Methyl 4-iodobenzoatePdCl₂(dppf) (3)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O90694General

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Combine Reactants (Boronic Acid, Aryl Halide, Base) purge 2. Purge with Inert Gas (Ar/N2) reagents->purge solvent 3. Add Degassed Solvents purge->solvent catalyst 4. Add Pd Catalyst solvent->catalyst react 5. Heat & Stir (e.g., 90°C, 4-12h) catalyst->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Quench & Extract monitor->workup purify 8. Purify (Chromatography) workup->purify product Final Biaryl Product purify->product

Workflow for Suzuki-Miyaura cross-coupling.

Application 2: Post-Coupling Derivatization via Ester Hydrolysis

Following the successful synthesis of the biaryl scaffold, the methyl ester of the this compound moiety can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is crucial in drug discovery as it unmasks a versatile functional handle for the introduction of further diversity, most commonly through amide bond formation.

Experimental Protocol: Saponification of Methyl Ester

This protocol outlines a standard procedure for the base-catalyzed hydrolysis of the biaryl methyl ester product from the Suzuki coupling.

Materials:

  • Biaryl methyl ester (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0-3.0 eq)

  • Solvent: Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)

  • 1M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the biaryl methyl ester (1.0 eq) in a mixture of THF and water in a round-bottom flask.

  • Base Addition: Add solid lithium hydroxide monohydrate (2.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-6 hours.[6] The reaction can be gently heated (e.g., to 40 °C) to accelerate the conversion if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester.

  • Workup: Upon completion, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate to yield the carboxylic acid product.[4]

Visualization: Two-Step Synthetic Pathway

Two_Step_Synthesis Synthetic Pathway: Coupling and Hydrolysis start This compound + Aryl Halide intermediate Biaryl Methyl Ester start->intermediate Suzuki Coupling (Pd Cat., Base) final Final Biaryl Carboxylic Acid intermediate->final Ester Hydrolysis (LiOH, H2O/THF)

Two-step synthesis of biaryl carboxylic acids.

Application 3: Derivatization for HPLC Analysis

The direct analysis of boronic acids by reverse-phase HPLC can be challenging due to their polarity, potential for dehydration to form boroxines, and relatively weak UV chromophores. Post-column derivatization with a reagent that reacts specifically with the boronic acid moiety can significantly enhance detection sensitivity and selectivity.[7][8]

Experimental Protocol: HPLC with Post-Column Derivatization

This protocol describes the analysis of a reaction mixture containing a boronic acid using HPLC with post-column derivatization with alizarin, which forms a fluorescent complex.[8]

Instrumentation & Reagents:

  • HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.

  • Post-column reaction system including a T-mixer, a reaction coil, and a second pump for the derivatizing agent.

  • Analytical Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water/buffer system, optimized for separation.

  • Derivatizing Reagent: 75 µM Alizarin and 0.1% triethylamine in acetonitrile.[8]

Procedure:

  • Sample Preparation: Dilute an aliquot of the reaction mixture or a standard solution of the boronic acid in the mobile phase. Filter through a 0.45 µm syringe filter.

  • Chromatographic Separation: Inject the sample onto the HPLC system. The boronic acid and other components are separated on the C18 column using a suitable gradient.

  • Post-Column Reaction: The column eluate is mixed with the alizarin derivatizing reagent solution via a T-mixer. The combined flow passes through a reaction coil (e.g., 3.5 m x 0.25 mm) heated to 50 °C to ensure rapid and complete complex formation.[8]

  • Detection: The fluorescent boronate-alizarin complex is detected by the fluorescence detector with excitation and emission wavelengths set to approximately 470 nm and 610 nm, respectively.[8]

  • Quantification: The peak area of the fluorescent derivative is used to quantify the amount of boronic acid present, typically by comparison to a calibration curve generated from standards.

Visualization: Analytical Workflow for Boronic Acid Detection

HPLC_Workflow Analytical Workflow for Boronic Acid Detection via HPLC cluster_hplc HPLC System cluster_pcr Post-Column Reaction sample 1. Sample Injection column 2. RP-C18 Column (Separation) sample->column mixer 3. T-Mixer column->mixer coil 4. Reaction Coil (50 °C) mixer->coil reagent Alizarin Reagent reagent->mixer detector 5. Fluorescence Detector (Ex: 470nm, Em: 610nm) coil->detector data 6. Data Acquisition (Chromatogram) detector->data

Post-column derivatization workflow for HPLC.

References

Application Notes and Protocols: The Use of Methyl 3-boronobenzoate in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-boronobenzoate is a versatile organic reagent widely employed in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, providing a powerful tool for the construction of biaryl and substituted aromatic systems. These structural motifs are prevalent in a vast array of biologically active compounds, including angiotensin II receptor antagonists such as Telmisartan and Valsartan. The boronic acid functionality at the meta-position of the methyl benzoate scaffold allows for strategic bond formation, leading to the creation of intricate molecular architectures.

Key Applications in Complex Molecule Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the synthesis of biaryl compounds, which are key intermediates in the production of numerous pharmaceuticals.

Synthesis of Angiotensin II Receptor Antagonists:

A prominent application of this compound is in the synthesis of the biaryl core of sartans, a class of drugs used to treat high blood pressure. For instance, in the synthesis of Telmisartan, a key step involves the coupling of a protected benzimidazole halide with a phenylboronic acid derivative. While various synthetic routes exist, the use of a boronic acid at the meta-position of a benzoic acid derivative is a common strategy.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These conditions are representative and may require optimization for specific substrates.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrilePd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901285-95
21-Bromo-2-nitrobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001688-92
32-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1101080-90
4Methyl 4-bromobenzoate[PdCl₂(dppf)] (3)-Na₂CO₃DMF90890-98

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Water, 4:1 mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.03 mmol) to the flask under a positive flow of the inert gas.

  • Add the solvent system (10 mL of a 4:1 mixture of toluene and water) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Synthesis of a Biaryl Intermediate for Telmisartan

This protocol details the synthesis of a key biaryl intermediate using this compound and a brominated benzimidazole derivative, which is a crucial step in some synthetic routes towards Telmisartan.

Materials:

  • This compound (1.1 equivalents)

  • 2-(4-Bromobenzyl)-1-methyl-1H-benzo[d]imidazole (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • 2M Aqueous sodium carbonate solution

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve 2-(4-bromobenzyl)-1-methyl-1H-benzo[d]imidazole (1.0 g, 3.3 mmol) and this compound (0.65 g, 3.63 mmol) in toluene (20 mL).

  • Add 2M aqueous sodium carbonate solution (10 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (190 mg, 0.165 mmol) to the reaction mixture under a positive flow of inert gas.

  • Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired biaryl product.

Visualizations

Suzuki_Miyaura_Coupling A Aryl Halide (R-X) C Oxidative Addition A->C B This compound (Ar-B(OH)₂) E Transmetalation B->E Pd0 Pd(0) Catalyst Pd0->C D R-Pd(II)-X C->D D->E F R-Pd(II)-Ar E->F G Reductive Elimination F->G G->Pd0 Catalyst Regeneration H Biaryl Product (R-Ar) G->H Base Base Base->E

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Telmisartan_Intermediate_Synthesis start Starting Materials reagent1 This compound start->reagent1 reagent2 Brominated Benzimidazole Derivative start->reagent2 step1 Suzuki-Miyaura Coupling (Pd Catalyst, Base) reagent1->step1 reagent2->step1 intermediate Biaryl Intermediate step1->intermediate step2 Further Synthetic Steps (e.g., Hydrolysis, etc.) intermediate->step2 product Complex Molecule (e.g., Telmisartan) step2->product

Caption: Workflow for synthesizing a complex molecule via a biaryl intermediate.

Application Notes and Protocols for High-Yield Synthesis with Methyl 3-boronobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the high-yield synthesis of Methyl 3-boronobenzoate and its subsequent use in Suzuki-Miyaura cross-coupling reactions. The methodologies are designed to be robust and reproducible, catering to the needs of researchers in organic synthesis and drug development.

Introduction

This compound is a versatile bifunctional molecule that serves as a key building block in organic synthesis. Its structure incorporates both a methyl ester and a boronic acid moiety, making it an ideal substrate for a variety of chemical transformations. The boronic acid group allows for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The methyl ester provides a handle for further functionalization, such as amide bond formation or reduction to an alcohol. The strategic placement of these groups on the aromatic ring makes this compound a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and functional materials.

This guide details two key processes:

  • High-Yield Synthesis of this compound via Fischer esterification of 3-carboxyphenylboronic acid.

  • High-Yield Suzuki-Miyaura Cross-Coupling Reaction utilizing an aryl boronate ester, representative of the reactivity of this compound.

Part 1: High-Yield Synthesis of this compound via Fischer Esterification

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. This protocol has been optimized for the high-yield conversion of 3-carboxyphenylboronic acid to this compound.

Reaction Scheme:
Quantitative Data Summary
ParameterValueReference
Starting Material 3-Carboxyphenylboronic acidAdapted from[1]
Reagent MethanolAdapted from[1]
Catalyst Concentrated Sulfuric AcidAdapted from[1]
Solvent Methanol (in excess)Adapted from[1]
Reaction Temperature 65°C (Reflux)Adapted from[1]
Reaction Time 1-2 hoursAdapted from[1]
Typical Yield >90%[1]
Experimental Protocol

Materials:

  • 3-Carboxyphenylboronic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-carboxyphenylboronic acid in an excess of anhydrous methanol (e.g., for 1 g of the acid, use 25-30 mL of methanol).

  • Catalyst Addition: While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution (e.g., 0.1-0.2 mL for every 25 mL of methanol).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath.

  • Reaction Monitoring: Maintain the reflux with stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (e.g., 50 mL). Transfer the solution to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate (2 x 30 mL) to neutralize the remaining acid, followed by a saturated solution of sodium chloride (1 x 30 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization or column chromatography can be employed.

Workflow Diagram

Fischer_Esterification_Workflow start Start dissolve Dissolve 3-Carboxyphenylboronic Acid in Methanol start->dissolve add_catalyst Add Conc. H2SO4 dissolve->add_catalyst reflux Reflux at 65°C (1-2 hours) add_catalyst->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Methanol (Rotary Evaporator) cool->evaporate extract Extract with EtOAc & Wash (NaHCO3, Brine) evaporate->extract dry Dry Organic Layer (MgSO4/Na2SO4) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate product This compound concentrate->product

Fischer Esterification Workflow

Part 2: High-Yield Suzuki-Miyaura Cross-Coupling with an Aryl Boronate

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. Aryl boronate esters, such as this compound, are excellent coupling partners in these reactions. This protocol describes a high-yield Suzuki-Miyaura coupling of an aryl boronate with an aryl halide.

Reaction Scheme:

Where R1-B(OR)2 is an aryl boronate ester (e.g., this compound), R2-X is an aryl halide (X = I, Br, Cl), and a palladium catalyst and base are employed.

Quantitative Data Summary for a Representative Suzuki-Miyaura Coupling
ParameterValueReference
Aryl Boronic Ester 1.2 equivalents[2]
Aryl Halide 1.0 equivalent[2]
Catalyst Palladium-based (e.g., Pd/NiFe₂O₄, Pd(OAc)₂, Pd(dba)₂)[3][4]
Ligand Phosphine-based (e.g., AntPhos, SPhos)[2][4]
Base Potassium Trimethylsilanolate (TMSOK) or Sodium Carbonate (Na₂CO₃)[2][5]
Solvent Anhydrous 1,4-Dioxane or DMF/H₂O (1:1)[2][3]
Reaction Temperature Room Temperature to 100°C[2][5]
Reaction Time 10 minutes to 1 hour[2][3]
Typical Yield 70-98%[3]
Experimental Protocol

Materials:

  • Aryl boronate ester (e.g., this compound)

  • Aryl halide (e.g., bromobenzene, iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required by the catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, TMSOK)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, silica gel)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol), the aryl boronate ester (1.2 mmol), the palladium catalyst (e.g., 1-5 mol%), and any necessary ligand.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., 5-10 mL) via syringe, followed by the base (e.g., 2.0 mmol).

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100°C, depending on the specific substrates and catalyst system) until the starting materials are consumed, as monitored by TLC or GC-MS. Reaction times can be as short as 10-60 minutes.[3]

  • Work-up - Quenching: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Workflow Diagram

Suzuki_Coupling_Workflow start Start setup Combine Aryl Halide, Aryl Boronate, Pd Catalyst & Ligand under Inert Gas start->setup add_reagents Add Anhydrous Solvent and Base setup->add_reagents react Heat and Stir (RT to 100°C) add_reagents->react quench Cool and Quench with Water react->quench extract Extract with Organic Solvent, Wash with Water and Brine quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Biaryl Product purify->product

Suzuki-Miyaura Coupling Workflow

References

Application Notes and Protocols: Methyl 3-boronobenzoate in Materials Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-boronobenzoate, also known as 3-(methoxycarbonyl)phenylboronic acid, is a versatile bifunctional monomer increasingly utilized in the fields of materials science and polymer chemistry.[1][] Its unique structure, featuring both a polymerizable boronic acid group and a modifiable methyl ester, allows for the synthesis of advanced polymers with tailored properties. The boronic acid moiety is particularly notable for its ability to form dynamic covalent bonds with diols, enabling the creation of stimuli-responsive and self-healing materials.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the development of innovative polymeric materials.

Key Applications

Polymers derived from this compound are finding applications in a variety of advanced fields, primarily due to the unique reactivity of the boronic acid group.

  • Stimuli-Responsive Materials: The reversible nature of the boronate ester bond allows for the design of polymers that respond to specific environmental triggers.

    • pH-Responsive Systems: Boronate esters are generally stable at neutral or alkaline pH but hydrolyze in acidic conditions. This property is exploited in drug delivery systems where a therapeutic agent can be released in the acidic microenvironment of a tumor.[5][6][7]

    • Diol/Saccharide-Responsive Systems: The boronic acid group can bind with diols, including biologically relevant saccharides like glucose. This interaction can be used to create sensors or drug delivery vehicles that release their payload in the presence of specific sugars.[8][9][10][11][12]

    • Reactive Oxygen Species (ROS)-Responsive Systems: Arylboronic esters can be cleaved by reactive oxygen species, such as hydrogen peroxide, which are often upregulated in inflammatory or cancerous tissues. This provides a mechanism for targeted drug release or material degradation in specific pathological environments.[13][14][15][16]

  • Self-Healing Polymers: The dynamic and reversible nature of boronate ester crosslinks can be harnessed to create polymers with intrinsic self-healing capabilities. When a material is damaged, the reversible bonds can reform, restoring the material's integrity.[3][4][17][18]

  • Functional Poly(m-phenylene)s: Through self-condensation reactions like Suzuki polycondensation, this compound can be used to synthesize poly(m-phenylene)s with pendant methoxycarbonyl groups. These groups can be further functionalized to tune the polymer's solubility, thermal properties, or to attach other functional moieties.

Data Presentation: Properties of Boronic Acid-Containing Polymers

The following tables summarize typical quantitative data for polymers containing phenylboronic acid moieties, similar to those that would be obtained from this compound. This data is generalized from the literature on analogous systems and should be considered as a reference point for expected performance.

Table 1: Diol Binding Constants for Phenylboronic Acid Derivatives

DiolBinding Constant (K, M⁻¹) at pH 7.4Reference
Fructose2300[10][11][12]
Glucose120[10][11][12]
Sorbitol1500[10][11][12]
Catechol>10⁴[8][9]

Table 2: pH-Responsive Drug Release from Boronic Acid-Containing Nanoparticles

pHCumulative Drug Release (%) after 96hReference
7.4~20%[5][6]
5.5>60%[5][6]

Table 3: ROS-Responsive Degradation of Arylboronic Ester-Containing Polymers

ROS StimulusDegradation TimeObservationsReference
1 mM H₂O₂Hours to a few daysCleavage of boronic ester linkage, leading to polymer degradation or solubility change.[13][14][19]

Table 4: Mechanical Properties of Self-Healing Polymers Based on Boronate Ester Exchange

PropertyValueHealing ConditionsHealing EfficiencyReference
Tensile Strength<1 MPa (for non-covalently crosslinked systems)Room temperature, presence of moistureUp to 70% recovery[3][17][20]
Elastic ModulusVaries depending on polymer backbone and crosslink densityRoom temperature, presence of moisture-[17]

Experimental Protocols

Protocol 1: Synthesis of Poly(methyl-3-benzoate) via Suzuki Polycondensation

This protocol describes a general procedure for the self-condensation of this compound to form a poly(m-phenylene) with pendant methoxycarbonyl groups. This method is adapted from established Suzuki polycondensation protocols for AB-type monomers.

Materials:

  • This compound (3-(Methoxycarbonyl)phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Dioxane, anhydrous

  • Degassed deionized water

  • Methanol

  • Tetrahydrofuran (THF) for GPC analysis

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in a mixture of toluene and dioxane (e.g., 3:1 v/v).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equivalents) and SPhos (0.04 equivalents) in anhydrous toluene.

  • Add the catalyst solution to the monomer solution and stir for 15 minutes at room temperature.

  • Prepare an aqueous solution of K₃PO₄ (3 equivalents) in degassed deionized water.

  • Add the K₃PO₄ solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by taking aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

  • After the desired molecular weight is achieved, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it with methanol and water to remove residual catalyst and salts.

  • Dry the polymer under vacuum at 40-50 °C to a constant weight.

  • Characterize the polymer using GPC (for molecular weight and polydispersity), ¹H NMR and ¹³C NMR spectroscopy (to confirm the structure), and thermal analysis techniques like TGA and DSC (for thermal stability and transitions).

Protocol 2: Preparation of a pH-Responsive Hydrogel

This protocol outlines the formation of a crosslinked hydrogel using a diol-containing polymer and a boronic acid crosslinker, which can be conceptually applied to polymers derived from this compound after hydrolysis of the ester group.

Materials:

  • Poly(vinyl alcohol) (PVA), 72-195 kDa

  • Bis-(phenylboronic acid) functionalized crosslinker (synthesized separately)

  • Phosphate buffered saline (PBS) at pH 7.4 and pH 5.5

Procedure:

  • Prepare a stock solution of PVA (e.g., 10% w/v) in deionized water by heating and stirring until fully dissolved. Cool to room temperature.

  • Prepare a stock solution of the bis-(phenylboronic acid) crosslinker in a suitable solvent (e.g., DMSO or water, depending on solubility).

  • In a vial, mix the PVA solution and the crosslinker solution at a desired molar ratio of diol to boronic acid groups (e.g., 1:1 or 2:1).

  • Adjust the pH of the mixture to 7.4 using a small amount of base (e.g., NaOH) to facilitate the formation of boronate ester crosslinks. Gelation should occur rapidly.

  • To demonstrate pH-responsiveness, place a portion of the hydrogel in a PBS solution at pH 5.5. The hydrogel should swell and eventually dissolve as the boronate ester crosslinks are hydrolyzed in the acidic environment.

  • The mechanical properties of the hydrogel can be characterized by rheology.

Visualizations

Signaling Pathway for pH-Responsive Drug Release

pH_Responsive_Drug_Release cluster_nanoparticle Nanoparticle in Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 6.5) Drug_Encapsulated Drug Encapsulated (Stable Boronate Ester) Boronate_Hydrolysis Boronate Ester Hydrolysis Drug_Encapsulated->Boronate_Hydrolysis Extravasation Drug_Release Drug Release Boronate_Hydrolysis->Drug_Release Acidic pH

Caption: pH-responsive drug release mechanism from a boronic acid-containing nanoparticle.

Experimental Workflow for Suzuki Polycondensation

Suzuki_Polycondensation_Workflow Monomer This compound (AB-type monomer) Reaction Reaction Setup (Toluene/Dioxane, 90°C, Inert Atm.) Monomer->Reaction Catalyst Pd(OAc)₂ / SPhos (Catalyst System) Catalyst->Reaction Base K₃PO₄ (Aqueous Base) Base->Reaction Polymerization Polymerization (24-48 hours) Reaction->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Purification Washing & Drying Precipitation->Purification Characterization Polymer Characterization (GPC, NMR, TGA, DSC) Purification->Characterization

Caption: Workflow for the synthesis of poly(methyl-3-benzoate) via Suzuki polycondensation.

Logical Relationship in Self-Healing Polymers

Self_Healing_Mechanism Intact_Polymer Crosslinked Polymer Network (Dynamic Boronate Esters) Damage Mechanical Damage (Crack Formation) Intact_Polymer->Damage Broken_Bonds Broken Boronate Ester Bonds Damage->Broken_Bonds Reformation Reversible Bond Reformation (in presence of moisture) Broken_Bonds->Reformation Healed_Polymer Healed Polymer Network Reformation->Healed_Polymer Healed_Polymer->Damage Can be damaged again

Caption: Logical relationship of the self-healing process in boronic ester-based polymers.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Methyl 3-boronobenzoate Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura cross-coupling reactions involving methyl 3-boronobenzoate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound has a low yield or has failed completely. What are the most common causes?

Low yields in Suzuki reactions are a frequent challenge and can typically be attributed to one or more of the following factors:

  • Inactive Catalyst: The palladium catalyst may be deactivated or poisoned. Ensure your catalyst is from a reliable source and has been handled and stored correctly to avoid exposure to air and moisture.

  • Poor Reagent Quality: The stability of boronic acids and their esters can be a concern. This compound can degrade over time, and the purity of the coupling partner (aryl halide or triflate) is also critical.

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all crucial parameters that can significantly impact the reaction outcome.

  • Presence of Oxygen: Oxygen can lead to the deactivation of the Pd(0) catalyst and promote undesirable side reactions, such as homocoupling.[1]

  • Inadequate Mixing: Poor stirring can result in localized concentrations of reagents, which may contribute to catalyst decomposition.[1]

Q2: I am observing a significant amount of homocoupling of my boronic ester. How can I minimize this side reaction?

Homocoupling of the boronic ester is a common byproduct and is often caused by the presence of oxygen. Here are some steps to mitigate this issue:

  • Thorough Degassing: Ensure that the solvent and the reaction mixture are rigorously degassed before adding the catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[1][2]

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it is reduced in situ to the active Pd(0) species. This reduction can sometimes consume the boronic ester, leading to homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ can help to reduce this side reaction.[1]

  • Control Stoichiometry: While a slight excess of the boronic ester is often used, a large excess can sometimes promote homocoupling.[2]

Q3: What is protodeboronation and how can I prevent it?

Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the formation of methyl benzoate and boric acid, thus reducing the concentration of your active nucleophile. This is a common issue with boronic acids and their esters.

  • Use Anhydrous Conditions: If your specific protocol allows, using anhydrous solvents and reagents can minimize the presence of water, which is a common proton source.

  • Choice of Base: The base can play a role in promoting or preventing protodeboronation. Weaker bases are sometimes less likely to promote this side reaction.

  • Use More Stable Boron Reagents: For particularly sensitive substrates, consider converting the boronic ester to a more stable derivative like a potassium trifluoroborate or a MIDA boronate, which can slowly release the boronic acid under the reaction conditions.[1]

Q4: Can the methyl ester group on this compound be cleaved under the reaction conditions?

Yes, basic conditions, especially in the presence of water and at elevated temperatures, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Choice of Base: Using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially if ester cleavage is a concern. Potassium phosphate (K₃PO₄) is another base that is often effective and can be less harsh than hydroxides.[3]

  • Reaction Temperature and Time: Minimizing the reaction temperature and time can also help to reduce the extent of ester hydrolysis.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing little to no formation of your desired product, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause.

Caption: Troubleshooting workflow for low product yield.

  • Verify Reagent Quality:

    • Catalyst: Use a fresh batch of palladium catalyst or a reliable precatalyst. If using a Pd(II) source, ensure the in-situ reduction to Pd(0) is efficient. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄.[1]

    • This compound: Check the purity by NMR. If degradation is suspected, consider using a freshly opened bottle or purifying the existing material.

    • Aryl Halide/Triflate: Ensure the purity of your electrophile, as impurities can inhibit the catalyst.

  • Optimize Reaction Conditions (see Table 1 for a starting point):

    • Catalyst & Ligand: While Pd(PPh₃)₄ is a common choice, some reactions benefit from more specialized ligands. Buchwald ligands, for instance, can be effective for more challenging couplings. A typical catalyst loading is 1-5 mol%.

    • Base: The choice of base is critical. Inorganic bases are most common. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are good starting points.[3] Use 2-3 equivalents relative to the limiting reagent.

    • Solvent: A variety of solvents can be used. A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) with water is common. Anhydrous conditions may be necessary if protodeboronation is a major issue.

    • Temperature: Most Suzuki reactions require heating, typically in the range of 80-110 °C.[2]

Issue 2: Formation of Significant Byproducts

The presence of byproducts can complicate purification and reduce the yield of the desired product.

Caption: Troubleshooting guide for common byproducts.

  • Homocoupling: As mentioned in the FAQs, rigorous degassing is the most effective way to prevent this.

  • Protodeboronation: If you suspect this is occurring, running the reaction under anhydrous conditions is the primary solution.

  • Dehalogenation: This side reaction, where the aryl halide is reduced, can sometimes be suppressed by changing the solvent or using a different base.

Data Presentation

The following tables provide starting points for the optimization of your Suzuki reaction with this compound. The optimal conditions will be substrate-dependent.

Table 1: General Reaction Parameters for Suzuki Coupling

ParameterRecommended RangeNotes
Catalyst Loading 1 - 5 mol%Higher loading may be needed for less reactive substrates.
Ligand:Pd Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source used.[1]
Base Equivalents 2.0 - 3.0 eqRelative to the limiting reagent. Insufficient base can stall the reaction.[1][2]
Boronic Ester Eq. 1.1 - 1.5 eqA slight excess is common to drive the reaction to completion.[2]
Temperature 80 - 110 °CHigher temperatures can sometimes lead to catalyst decomposition.[2]

Table 2: Common Catalyst, Base, and Solvent Combinations

Catalyst SystemBaseSolvent SystemTypical Temperature
Pd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂O90 - 100 °C
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100 - 110 °C
PdCl₂(dppf)Cs₂CO₃DME / H₂O85 - 95 °C
Pd₂(dba)₃ / XPhosK₃PO₄THF / H₂O80 - 90 °C

Experimental Protocols

General Protocol for a Trial Suzuki Reaction

This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl bromide.

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.5 mmol).

    • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Seal the flask with a rubber septum.

  • Degassing:

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Solvent Addition:

    • Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Add the degassed solvent mixture (e.g., 10 mL) to the Schlenk flask via cannula or syringe under a positive pressure of inert gas.

  • Reaction Execution:

    • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 95 °C) using an oil bath.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete (or no further progress is observed), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

This technical support guide is intended to provide a structured approach to troubleshooting common issues in Suzuki reactions with this compound. For specific and complex cases, consulting the primary literature for analogous transformations is always recommended.

References

Technical Support Center: Optimization of Reaction Parameters for Methyl 3-boronobenzoate Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction of Methyl 3-boronobenzoate and its derivatives.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, an electron-deficient aryl boronic acid ester.

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the primary causes?

Low yields in the coupling of this compound can stem from several factors, often related to the electron-withdrawing nature of the methoxycarbonyl group. The key areas to investigate are:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source (e.g., water or alcohol), replacing the boronate group with a hydrogen atom.[1] Electron-deficient aryl boronic acids, such as this compound, are particularly susceptible to this issue.[2]

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts may not be optimal for this substrate.

  • Suboptimal Reaction Conditions: Parameters such as base, solvent, and temperature play a crucial role and need to be carefully optimized.

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[3]

Q2: How can I minimize protodeboronation of this compound?

Minimizing protodeboronation is crucial for achieving high yields. Consider the following strategies:

  • Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can increase stability against protodeboronation.[1]

  • Choice of Base and pH: The rate of protodeboronation can be pH-dependent. Altering the base or its concentration can help to slow down this decomposition pathway.[4] Stronger, non-nucleophilic bases are often preferred.

  • Anhydrous Conditions: While some water is often beneficial for the Suzuki-Miyaura reaction, excessive water can promote protodeboronation. Using anhydrous solvents and carefully controlling the amount of water can be advantageous.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can reduce the rate of protodeboronation relative to the desired cross-coupling.

Q3: I am observing a significant amount of homocoupling of my boronic acid. What can I do to prevent this?

Homocoupling, the self-coupling of two boronic acid molecules, is often promoted by the presence of oxygen or Pd(II) species.[3] To mitigate this:

  • Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Use of a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the amount of Pd(II) species present at the beginning of the reaction, which can otherwise be formed during the in-situ reduction of a Pd(II) salt.[3]

Q4: My reaction mixture turns black, and a precipitate forms. What is happening, and how can I fix it?

The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the soluble palladium catalyst into inactive, insoluble palladium metal aggregates.[3] This leads to a stalled or sluggish reaction. To prevent this:

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. An appropriate ligand-to-palladium ratio (typically ranging from 1:1 to 4:1) should be used.[3]

  • Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. Running the reaction at a lower temperature, even if it requires a longer reaction time, can improve catalyst stability.[3]

  • Select a More Robust Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can form more stable complexes with palladium, preventing precipitation.[3]

  • Ensure Efficient Stirring: Inadequate mixing can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition.

Data Presentation

The following tables summarize typical reaction parameters and a specific optimized condition for Suzuki-Miyaura couplings relevant to this compound.

Table 1: Typical Reaction Parameter Ranges for Suzuki-Miyaura Coupling [3]

ParameterRangeNotes
Catalyst Loading 0.1 - 5 mol%Higher loading may be needed for challenging substrates.
Ligand:Pd Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source used.
Base Equivalents 1.5 - 3.0 eqRelative to the limiting reagent. Insufficient base can stall the reaction.
Temperature Room Temp. - 120 °CSubstrate and catalyst dependent.
Concentration 0.1 - 1.0 MCan influence reaction rate and side reactions.

Table 2: Optimized Reaction Conditions for the Synthesis of a Methyl Biphenylcarboxylate Derivative [5]

ParameterCondition
Aryl Halide 4-Bromoanisole (1.0 mmol)
Boronic Acid 4-(Methoxycarbonyl)phenylboronic acid (1.2 mmol)
Catalyst Pd/HCCP-DABP (0.3 mol%)
Base Potassium Carbonate (2.0 mmol)
Solvent EtOH:H₂O (1:1, 3 mL)
Temperature 50 °C
Time 2.5 h
Yield 98%

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound Pinacol Ester

This is a general guideline and may require optimization for specific aryl halide coupling partners.

Materials:

  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/Water 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound pinacol ester, palladium catalyst, and base under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas for 3-5 cycles to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield in Coupling of This compound protodeboronation Investigate Protodeboronation start->protodeboronation catalyst_issues Evaluate Catalyst System start->catalyst_issues conditions Optimize Reaction Conditions start->conditions oxygen Check for Oxygen Contamination start->oxygen sol_proto Use Boronic Ester Adjust Base/pH Control Water Content Lower Temperature protodeboronation->sol_proto sol_catalyst Screen Ligands (e.g., Buchwald) Use Pd(0) Precatalyst Adjust Ligand:Metal Ratio catalyst_issues->sol_catalyst sol_conditions Screen Bases (e.g., Cs2CO3, K3PO4) Screen Solvents (e.g., Dioxane, THF) Optimize Temperature conditions->sol_conditions sol_oxygen Rigorous Degassing Use Schlenk Technique oxygen->sol_oxygen

Caption: Troubleshooting workflow for low yields in this compound coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)Ln-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Boronic R'-B(OR)2 + Base Boronic->Transmetal Halide R-X Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Reactions with Methyl 3-boronobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during reactions involving Methyl 3-boronobenzoate, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using this compound in a Suzuki-Miyaura coupling reaction?

The three most common side products encountered are:

  • Protodeboronation Product (Methyl Benzoate): This occurs when the boronic acid group is replaced by a hydrogen atom. It is a frequent and often significant side reaction.[1]

  • Homocoupling Product (Dimethyl biphenyl-3,3'-dicarboxylate): This is the symmetrical biaryl formed from the coupling of two molecules of this compound.[2][3]

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines. While boroxines can sometimes be active in the coupling reaction, their formation can affect stoichiometry and reaction kinetics.[2]

Q2: My reaction has a low yield and I see a significant amount of Methyl Benzoate in my crude NMR. What causes this and how can I prevent it?

This side product is a result of protodeboronation , a reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] It is often promoted by the presence of water or other proton sources, especially under basic conditions.[1]

Troubleshooting Protodeboronation:

FactorCause of Increased ProtodeboronationRecommended Solution
Reaction Conditions High temperatures, prolonged reaction times, and excess base can accelerate the rate of protodeboronation.[1]Operate at the lowest effective temperature. Monitor the reaction closely and stop it once the starting material is consumed. Use the minimum effective amount of base (typically 1.5-2.0 equivalents).
Solvent/Base Aqueous basic conditions are a primary driver of this side reaction.[1]Use anhydrous solvents if the reaction tolerates it. Consider using less nucleophilic bases like K₃PO₄ or CsF.
Reagent Stability Boronic acids can be unstable. Using "slow-release" strategies with more stable derivatives can minimize the concentration of the reactive boronic acid at any given time.[1]Consider using more stable boronic esters (e.g., pinacol esters) or MIDA boronates if protodeboronation is severe.[1]
Q3: My purification is complicated by a high molecular weight impurity. How can I minimize the formation of the homocoupled dimer?

The formation of a symmetrical dimer, Dimethyl biphenyl-3,3'-dicarboxylate, is a common issue known as homocoupling . This side reaction is primarily promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[2][3]

Troubleshooting Homocoupling:

FactorCause of Increased HomocouplingRecommended Solution
Atmosphere Oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[2][3]Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be done by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[3]
Catalyst Source Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes proceed via a pathway that generates the homocoupled product.[2]Start with a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step. If using a Pd(II) source, adding a mild reducing agent like potassium formate can help.[4]
Stoichiometry A large excess of the boronic acid reagent can sometimes lead to increased homocoupling.Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) relative to the limiting electrophile.
Q4: I've noticed my this compound seems clumpy or has poor solubility. Could this be affecting my reaction?

This could be due to the formation of the corresponding boroxine , which is a trimeric anhydride formed by the dehydration of three boronic acid molecules. While often still reactive, its formation alters the molecular weight and can impact the precise stoichiometry of your reaction.

Troubleshooting Boroxine Formation:

FactorCause of Boroxine FormationRecommended Solution
Storage Exposure to air and moisture can lead to an equilibrium between the boronic acid and the boroxine.Store this compound under an inert atmosphere (Argon or Nitrogen) in a desiccator.
Reaction Setup Using the reagent directly from a bottle that has been opened multiple times may mean a significant portion has converted to the boroxine.For critical reactions, use a freshly opened bottle of the reagent. Alternatively, the boronic acid can often be regenerated from the boroxine by dissolving it in a suitable solvent (like diethyl ether) and washing with aqueous base, followed by re-acidification and extraction, though this is often not practical on a small scale.

Troubleshooting and Experimental Guides

Visual Troubleshooting Workflow

This workflow can help diagnose common issues in Suzuki-Miyaura reactions with this compound.

G cluster_start cluster_problems cluster_analysis cluster_diagnoses cluster_solutions start Reaction Outcome? low_yield Low Yield / Incomplete start->low_yield Poor complex_mixture Complex Mixture / Purification Issues start->complex_mixture Impure analyze_crude Analyze Crude Reaction Mixture (TLC, LCMS, NMR) low_yield->analyze_crude complex_mixture->analyze_crude unreacted_sm Diagnosis: Unreacted Starting Materials analyze_crude->unreacted_sm SM present protodeboronation Diagnosis: Protodeboronation Product (Methyl Benzoate) analyze_crude->protodeboronation Methyl Benzoate found homocoupling Diagnosis: Homocoupling Product (Dimer) analyze_crude->homocoupling High MW byproduct found solution_sm Solution: - Check catalyst/ligand activity - Increase temperature cautiously - Verify base effectiveness unreacted_sm->solution_sm solution_proto Solution: - Use anhydrous solvents - Optimize base (e.g., K3PO4) - Reduce reaction time/temp protodeboronation->solution_proto solution_homo Solution: - Rigorously degas solvents - Use Pd(0) catalyst source - Check stoichiometry homocoupling->solution_homo

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Identifying Products and Byproducts by ¹H NMR

A key step in troubleshooting is identifying the components of your crude reaction mixture. Below are expected approximate ¹H NMR chemical shifts (in CDCl₃) for the desired product and major side products.

CompoundStructureKey ¹H NMR Signals (δ, ppm)
Desired Product (Example: Methyl [1,1'-biphenyl]-3-carboxylate)Product Structure~8.3-7.4 (m): Aromatic Protons~3.9 (s): Methyl Ester Protons
Protodeboronation Product (Methyl Benzoate)Protodeboronation Product~8.0 (d): Aromatic Protons (ortho to CO₂Me)[5][6]~7.6-7.4 (m): Aromatic Protons[5][6]~3.9 (s): Methyl Ester Protons[5][6]
Homocoupling Product (Dimethyl biphenyl-3,3'-dicarboxylate)Homocoupling Product~8.2 (t): Aromatic Protons (C2/C2')~8.0 (dt): Aromatic Protons (C4/C4' or C6/C6')~7.5 (t): Aromatic Protons (C5/C5')~4.0 (s): Methyl Ester Protons

Note: Actual chemical shifts can vary based on the specific coupling partner and solvent used. These are estimates for guidance.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific aryl halide.

Reagents:

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • Degassing: To a round-bottom flask or reaction vial, add the solvent mixture (e.g., 8 mL 1,4-Dioxane and 2 mL Water). Sparge the solvent with Argon or Nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Reagent Addition: To the degassed solvent, add the Aryl Halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: Briefly remove the gas inlet and add the Palladium catalyst (0.02 mmol, 2 mol%).

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the limiting starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate (20 mL).

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biphenyl product.

Reaction Pathway Visualization

The following diagram illustrates the main productive catalytic cycle and the off-cycle pathways that lead to common side products.

G pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition (Ar-Pd(II)-X) pd0->ox_add + Ar-X pd2 Pd(II) pd0->pd2 Oxidation transmetal Transmetalation (Ar-Pd(II)-Ar') ox_add->transmetal + Ar'-B(OH)2 + Base red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Reforms Pd(0) product Product (Ar-Ar') red_elim->product oxygen O2 homocoupling Homocoupling Product (Ar'-Ar') pd2->homocoupling + 2 Ar'-B(OH)2 proton_source H2O / Base protodeboronation Protodeboronation Product (Ar'-H) boronic_acid This compound (Ar'-B(OH)2) boronic_acid->protodeboronation Side Reaction aryl_halide Aryl Halide (Ar-X) base Base

Caption: Suzuki-Miyaura cycle and key side reaction pathways.

References

Technical Support Center: Purification of Methyl 3-boronobenzoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 3-boronobenzoate. Below you will find troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: The primary impurities encountered during the synthesis and workup of this compound include:

  • Boroxine: The trimeric anhydride of this compound, which can form upon dehydration.[1][2] This is a common issue with boronic acids, and the equilibrium between the boronic acid and the boroxine can be influenced by the presence of water.[1]

  • 3-Carboxyphenylboronic acid: This impurity arises from the hydrolysis of the methyl ester group, which can occur during aqueous workup or if the reaction mixture is exposed to acidic or basic conditions for a prolonged period.

  • Unreacted starting materials: Depending on the synthetic route, residual starting materials may be present.

  • Side-products from the specific reaction: For instance, in Suzuki-Miyaura coupling reactions, homocoupling products of the boronic acid can be a common side-product.

Q2: My purified this compound shows a broad melting point range. What could be the issue?

A2: A broad melting point range is a strong indicator of impurities. The presence of any of the impurities listed in Q1 can lead to a depression and broadening of the melting point. Further purification by recrystallization or column chromatography is recommended to obtain a sharp melting point. The reported melting point for pure 3-Methoxycarbonylphenylboronic acid is 205-208 °C.[3]

Q3: Can I use an acid-base extraction to purify this compound?

A3: Yes, an acid-base extraction can be an effective method for purifying boronic acids.[4][5] The boronic acid can be converted to its boronate salt by treatment with a base (e.g., sodium hydroxide), which can then be separated from non-acidic impurities by solvent extraction. Subsequent acidification will regenerate the pure boronic acid.[5] However, care must be taken to avoid hydrolysis of the methyl ester under these conditions.

Q4: How can I remove the boroxine impurity?

A4: The formation of boroxine is a reversible dehydration reaction.[1] To convert the boroxine back to the desired this compound, you can treat the mixture with water. Recrystallization from a solvent system containing water may also help to hydrolyze the boroxine back to the monomeric boronic acid.

Troubleshooting Guides

Problem 1: The crude product is an oil and does not solidify.
Possible CauseSuggested Solution
High concentration of impurities The presence of significant amounts of unreacted starting materials or side-products can lower the melting point of the mixture, resulting in an oil. Attempt to purify a small sample by column chromatography to isolate the product and induce crystallization.
Presence of residual solvent Residual solvent from the workup can prevent the product from solidifying. Ensure the crude product is thoroughly dried under vacuum.
Formation of a complex mixture of oligomers (boroxines) The formation of various boroxine oligomers can result in an oily or waxy solid. Try dissolving the crude product in a solvent like ethyl acetate and washing with a small amount of water to hydrolyze the boroxines back to the monomeric boronic acid.
Problem 2: Low yield of purified product.
Possible CauseSuggested Solution
Incomplete reaction Monitor the reaction by TLC or another appropriate analytical technique to ensure it has gone to completion before workup.
Loss of product during workup This compound has some solubility in water. Minimize the volume of aqueous washes during the extraction. If performing an acid-base extraction, ensure the pH is adjusted correctly to fully precipitate the product before filtration.
Product remains in the mother liquor after recrystallization Ensure you are using the minimum amount of hot solvent for recrystallization. After cooling to room temperature, cool the flask in an ice bath to maximize crystal formation.
Product adheres to silica gel during column chromatography Boronic acids can sometimes adhere strongly to silica gel.[6] Consider using a more polar eluent system or deactivating the silica gel with a small amount of a modifier like acetic acid or using boric acid-impregnated silica gel.[6]
Problem 3: Product is still impure after recrystallization.
Possible CauseSuggested Solution
Inappropriate recrystallization solvent The chosen solvent may not have a steep enough solubility curve for your product and impurities. Perform small-scale solvent screening to find an optimal solvent or solvent system where the product is highly soluble when hot and poorly soluble when cold, while the impurities are either very soluble or insoluble at all temperatures.
Crystallization occurred too quickly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Co-crystallization of impurities If an impurity has a very similar structure to the product, it may co-crystallize. In this case, column chromatography may be a more effective purification method.

Experimental Protocols

Recrystallization of this compound

This protocol is a general procedure and may require optimization for your specific crude material.

  • Solvent Selection: A recommended solvent system for crystallization is a mixture of methanol and dichloromethane, layered with hexane.[7] Start by dissolving the crude this compound in a minimal amount of a 1% methanol in dichloromethane solution at room temperature.

  • Dissolution: Gently warm the solution if necessary to ensure all the desired product is dissolved. If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add hexane as an anti-solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature to induce crystallization. For maximum yield, the flask can be placed in an ice bath after crystals have started to form.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Silica Gel Column Chromatography of this compound
  • Stationary Phase: Use standard flash-grade silica gel.

  • Mobile Phase (Eluent): A recommended mobile phase is a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a 19:1 ratio.[7] The polarity of the eluent can be adjusted based on the separation observed by Thin Layer Chromatography (TLC).

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Synonyms 3-(Methoxycarbonyl)phenylboronic acid[3]
Molecular Formula C₈H₉BO₄
Molecular Weight 179.97 g/mol
Melting Point 205-208 °C[3]

Table 2: Suggested Purification Methods and Conditions

Purification MethodKey ParametersExpected Outcome
Recrystallization Solvent System: 1% Methanol in Dichloromethane / Hexane[7]High purity crystalline solid
Column Chromatography Stationary Phase: Silica GelMobile Phase: Dichloromethane:Methanol (19:1)[7]Removal of closely related impurities
Acid-Base Extraction Base: Dilute NaOHAcid: Dilute HClSeparation from neutral and basic impurities

Visualizations

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup crude->workup dried_crude Dried Crude Product workup->dried_crude analysis Purity Analysis (TLC, NMR) dried_crude->analysis pure_product Pure Methyl 3-boronobenzoate analysis->pure_product Purity OK impure_product Impure Product analysis->impure_product Purity Not OK recrystallization Recrystallization impure_product->recrystallization Solid column Column Chromatography impure_product->column Oil or Difficult Separation recrystallization->dried_crude Repurify if needed column->dried_crude Repurify if needed

General purification workflow for this compound.

Troubleshooting_Purification start Impure Product oily Product is Oily start->oily low_yield Low Yield start->low_yield impure_solid Impure Solid start->impure_solid sol_oily_1 High Impurity Concentration? -> Column Chromatography oily->sol_oily_1 sol_oily_2 Residual Solvent? -> Dry under vacuum oily->sol_oily_2 sol_oily_3 Boroxine Formation? -> Aqueous Wash oily->sol_oily_3 sol_low_yield_1 Incomplete Reaction? -> Monitor Reaction low_yield->sol_low_yield_1 sol_low_yield_2 Loss in Workup? -> Minimize Washes low_yield->sol_low_yield_2 sol_low_yield_3 Adsorption to Silica? -> Modify Column Conditions low_yield->sol_low_yield_3 sol_impure_solid_1 Wrong Solvent? -> Solvent Screen impure_solid->sol_impure_solid_1 sol_impure_solid_2 Cooled too fast? -> Slow Cooling impure_solid->sol_impure_solid_2 sol_impure_solid_3 Co-crystallization? -> Column Chromatography impure_solid->sol_impure_solid_3

References

"improving the stability of Methyl 3-boronobenzoate under reaction conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methyl 3-boronobenzoate. The following information is curated to address common stability challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in reaction mixtures?

A1: The most common degradation pathway for arylboronic acids and their esters, including this compound, is protodeboronation . This is a chemical reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohols), which replaces the boronic ester group with a hydrogen atom.[1] This side reaction is a frequent cause of reduced yield in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]

Q2: What reaction conditions typically accelerate the decomposition of this compound?

A2: Several conditions can accelerate decomposition:

  • Basic Conditions: High pH environments, commonly used in Suzuki-Miyaura couplings, can significantly speed up protodeboronation.[3][4][5]

  • Presence of Water: Aqueous media can lead to hydrolysis of the methyl ester back to the boronic acid, which can be less stable.[3][5][6] The presence of water is also a requirement for the protodeboronation side reaction.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of decomposition.

  • Presence of Oxygen: While protodeboronation is often the main issue, oxidation of the carbon-boron bond is another potential degradation pathway, especially in the presence of air.[1]

Q3: What are the visible signs of this compound decomposition in my reaction?

A3: Indicators of decomposition during your experiment can include:

  • Consistently low or no yield of the desired product.

  • The appearance of a significant amount of methyl benzoate as a side product in your reaction mixture, resulting from protodeboronation.

  • Formation of homocoupled products (biaryls from the boronic acid partner).[1]

  • Inconsistent results between different batches of the reagent.[1]

Q4: How should I store this compound to ensure its stability?

A4: Proper storage is crucial. It is recommended to keep this compound in a tightly sealed container in a cool, dry, and dark place.[7] Incompatible materials to avoid storing it with include strong acids/alkalis and strong oxidizing/reducing agents.[7] For long-term storage, refrigeration at -20°C is often recommended.[7]

Q5: Are there more stable alternatives to this compound for my coupling reaction?

A5: Yes, converting the boronic acid or its simple ester into a more robust derivative is a common strategy.[1] Some stable alternatives include:

  • Pinacol esters: These are generally more resistant to oxidation and protodeboronation.[4][8]

  • MIDA boronates: These are another class of protected boronic acids that offer enhanced stability and are designed for slow release under reaction conditions.[3]

  • Trifluoroborate salts: These salts can also offer improved stability and are often used in Suzuki-Miyaura reactions.[3]

  • DABO boronates: Diethanolamine (DEA) complexes of boronic acids are air and water stable adducts that can be easily isolated, stored, and used directly in coupling reactions.[9][10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Decomposition of this compound: Likely due to protodeboronation.1. Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Modify the Base: Use a weaker base if compatible with your reaction, or consider using a fluoride-based base which can sometimes reduce protodeboronation. 3. Lower the Temperature: If possible, run the reaction at a lower temperature for a longer duration. 4. Use a More Stable Boron Reagent: Consider converting the boronic ester to a more stable form like a pinacol ester or a MIDA boronate.[1][3][4][8]
Inactive Catalyst 1. Use a Fresh Batch of Catalyst: Ensure your palladium catalyst is active and has been stored correctly. 2. Choose a More Active Catalyst System: For challenging couplings, consider using more advanced catalyst systems with specialized ligands.
Significant Protodeboronation Byproduct (Methyl Benzoate) Observed Presence of Protic Solvents/Water: Water is a key ingredient for protodeboronation.1. Strict Anhydrous Technique: Ensure all components of the reaction are scrupulously dried. 2. Solvent Choice: If the reaction allows, use a non-protic solvent.
Basic Conditions are too Harsh 1. Screen Different Bases: Test alternative bases such as K₃PO₄ or Cs₂CO₃, which can sometimes be effective while minimizing decomposition. 2. Slow Addition of Base: In some cases, slow addition of the base can help to control the pH and reduce the rate of protodeboronation.
Inconsistent Results Between Runs Variable Reagent Quality: The stability of this compound may vary between batches or due to prolonged/improper storage.1. Use Fresh Reagent: Whenever possible, use a fresh bottle of the boronic ester. 2. Re-purify if Necessary: If you suspect degradation, you may need to purify the reagent before use. This can sometimes be achieved by recrystallization, though care must be taken to avoid further decomposition. 3. Convert to a More Stable Form: For maximum consistency, consider converting the material to a more stable pinacol ester immediately after receiving it.[4][8]

Data Presentation

Table 1: Qualitative Stability Comparison of Boronic Acid Derivatives

Boron DerivativeGeneral StabilityKey AdvantagesCommon Issues
Boronic AcidLow to ModerateHigh reactivity in coupling reactions.Prone to protodeboronation and trimerization (boroxine formation).[1]
Methyl Boronate Moderate More stable than the corresponding boronic acid.Can hydrolyze back to the boronic acid, especially in the presence of base and water.[3][6]
Pinacol BoronateHighSignificantly more stable against protodeboronation and oxidation; easy to handle.[4][8]Can be less reactive than boronic acids, sometimes requiring more forcing reaction conditions.[2]
MIDA BoronateVery HighExcellent stability for storage; allows for slow release of the boronic acid under reaction conditions.[3]Requires an additional deprotection step during the reaction.
Trifluoroborate SaltHighCrystalline, air-stable solids that are easy to handle.Requires specific conditions for effective transmetalation.
DABO BoronateHighAir and water stable, crystalline solids that are easy to store and handle.[9][10]Requires a protic solvent to hydrolyze to the active boronic acid in situ.[9][10]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Enhanced Stability for this compound

This protocol incorporates best practices to minimize the risk of protodeboronation.

  • Preparation of Glassware and Reagents:

    • All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool in a desiccator.

    • Solvents (e.g., dioxane, toluene, or DMF) should be anhydrous.

    • The base (e.g., K₂CO₃ or K₃PO₄) should be dried in an oven and stored in a desiccator.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and the dried base (2-3 equivalents).

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Addition of Solvent and Catalyst:

    • Add the anhydrous solvent via cannula under a positive pressure of inert gas.

    • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.

    • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand, if required.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

DecompositionPathways MBB This compound BA 3-(Methoxycarbonyl)phenylboronic Acid MBB->BA Hydrolysis (+H2O, Base) MB Methyl Benzoate (Protodeboronation Product) BA->MB Protodeboronation (+H+, Base) HC Homocoupling Product BA->HC Homocoupling (Pd(II), O2) OX Phenolic Byproduct (Oxidation Product) BA->OX Oxidation (O2)

Caption: Decomposition pathways of this compound.

TroubleshootingWorkflow Start Low Yield or Byproduct Formation CheckReagents Check Reagent Quality (Age, Storage) Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions UseStableForm Convert to More Stable Derivative (e.g., Pinacol Ester) CheckReagents->UseStableForm If degradation is suspected UseAnhydrous Implement Strict Anhydrous Technique CheckConditions->UseAnhydrous ModifyBase Screen Alternative Bases (e.g., K3PO4) CheckConditions->ModifyBase LowerTemp Lower Reaction Temperature CheckConditions->LowerTemp Success Improved Yield UseAnhydrous->Success ModifyBase->Success LowerTemp->Success UseStableForm->Success

Caption: Troubleshooting workflow for stability issues.

References

"how to avoid deboronation of Methyl 3-boronobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3-boronobenzoate

Welcome to the technical support center for this compound. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you minimize deboronation and ensure the success of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound, with a focus on identifying and resolving deboronation.

Q1: My Suzuki-Miyaura coupling reaction has a low yield. How do I know if deboronation is the cause?

A1: Low yield is a primary indicator of reagent decomposition, with deboronation being a common cause. To diagnose this issue, follow these steps:

  • Analyze the Crude Reaction Mixture: Use techniques like NMR or LC-MS to identify byproducts. The presence of significant amounts of methyl benzoate (the protodeboronated product) is a strong indication that deboronation has occurred.[1]

  • Monitor a Control Reaction: Run the reaction without the coupling partner (the aryl halide/triflate). If this compound is consumed and methyl benzoate is formed, deboronation is happening under your current reaction conditions.

  • Review Your Reaction Conditions: Protodeboronation is highly dependent on factors like pH, temperature, and the presence of water.[2] Basic aqueous conditions, often used in Suzuki couplings, can accelerate this unwanted side reaction.[3][4]

Below is a troubleshooting workflow to help diagnose the issue.

G start Low or No Yield in Coupling Reaction check_byproducts Analyze crude reaction mixture (NMR, LC-MS) start->check_byproducts side_product Is methyl benzoate a major byproduct? check_byproducts->side_product Analysis Complete deboronation_confirmed High Likelihood of Deboronation side_product->deboronation_confirmed Yes other_issues Consider other issues: - Catalyst activity - Reagent purity - Reaction time/temp side_product->other_issues No implement_solutions Implement preventative measures: - Adjust pH (weaker base) - Use anhydrous solvent - Lower temperature - Use a more stable boronate deboronation_confirmed->implement_solutions G cluster_factors Factors Promoting Deboronation cluster_compound This compound cluster_result Result Factor1 High pH (>10) Compound Ar-B(OR)₂ Factor1->Compound Factor2 Protic Solvents (e.g., Water, MeOH) Factor2->Compound Factor3 High Temperature Factor3->Compound Factor4 Oxidizing Agents Factor4->Compound Deboronation Deboronated Product (Ar-H) Compound->Deboronation Undesired Pathway

References

Technical Support Center: Catalyst Poisoning in Methyl 3-boronobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in cross-coupling reactions involving methyl 3-boronobenzoate, a key building block in organic synthesis.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, focusing on identifying and mitigating the effects of catalyst poisoning.

Issue 1: Low or No Product Yield

  • Question: My Suzuki-Miyaura reaction with this compound is giving a very low yield or has stalled completely. What are the common causes related to catalyst poisoning?

  • Answer: Low or no conversion is a frequent issue in palladium-catalyzed cross-coupling reactions and can often be attributed to catalyst deactivation or poisoning.[1] The primary suspects are:

    • Catalyst Poisoning from Impurities: Trace impurities in your reagents or solvents can act as potent catalyst poisons.[2] Sulfur compounds are particularly detrimental as they can irreversibly bind to the palladium catalyst.[1][2]

    • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid, consuming your starting material.[3]

    • Palladium Black Formation: The appearance of a black precipitate is a clear indication of catalyst agglomeration into inactive palladium nanoparticles.[2] This can be caused by sub-optimal reaction conditions or impurities.

    • Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be incomplete, leading to a lower concentration of the active catalyst.[2]

Issue 2: Significant Formation of Side Products

  • Question: I am observing a significant amount of homocoupling product from my this compound. What could be the cause?

  • Answer: The formation of homocoupling products, where two molecules of the boronic acid couple together, is often promoted by the presence of oxygen or Pd(II) species.[3] This can occur if your reaction is not properly degassed or if the reduction of a Pd(II) pre-catalyst is not efficient.[3]

Issue 3: Inconsistent Reaction Results

  • Question: My reaction works well sometimes but fails on other occasions, even with the same procedure. What could be causing this inconsistency?

  • Answer: Inconsistent results are often traced back to variations in the purity of reagents or solvents. Boronic acids, including this compound, can be susceptible to degradation over time, a process known as protodeboronation.[4][5] Additionally, different batches of solvents or other starting materials may contain varying levels of catalyst poisons.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in Suzuki-Miyaura reactions involving this compound?

A1: Common catalyst poisons include:

  • Sulfur Compounds: Thiophenes, thiols, and other sulfur-containing impurities, even at ppm levels, can severely deactivate the palladium catalyst.[2][4]

  • Oxygen: As mentioned, oxygen can oxidize the active catalyst.[3]

  • Water (in excess or when anhydrous conditions are required): While some Suzuki-Miyaura reactions tolerate or even require water, excess water can promote the degradation of the boronic acid (protodeboronation).[6][7]

  • Impurities in Starting Materials: Ensure the purity of your this compound and the coupling partner.

Q2: How can I prevent catalyst poisoning?

A2: To minimize catalyst poisoning:

  • Use High-Purity Reagents and Solvents: Whenever possible, use freshly purified reagents and anhydrous, degassed solvents.

  • Rigorous Degassing: Thoroughly degas your reaction mixture and solvent before adding the catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[8]

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.

  • Use Robust Ligands: Bulky, electron-rich phosphine ligands can protect the palladium center and improve its stability and resistance to some poisons.[1]

Q3: My reaction mixture turned black. What does this mean and what can I do?

A3: The formation of a black precipitate is likely palladium black, an inactive, agglomerated form of palladium.[2] This indicates catalyst decomposition. To prevent this, ensure proper degassing, use an appropriate ligand-to-palladium ratio, and consider if the reaction temperature is too high, which can accelerate catalyst decomposition.

Q4: Can I regenerate a poisoned catalyst?

A4: In some cases, catalyst regeneration is possible, but it can be challenging. For sulfur-poisoned catalysts, treatment with oxidizing agents has been explored.[3] However, for most laboratory-scale reactions, it is often more practical to discard the poisoned catalyst and start with a fresh batch, focusing on preventing poisoning in the first place.

Data Presentation

The following tables provide illustrative data on the impact of common catalyst poisons on the yield of a model Suzuki-Miyaura reaction between this compound and an aryl bromide. These are representative examples to aid in troubleshooting.

Table 1: Effect of a Model Sulfur Poison (Thiophene) on Reaction Yield

Thiophene Concentration (ppm)Reaction Yield (%)Observations
095Clear reaction mixture, complete conversion.
1075Slight darkening of the reaction mixture.
5030Significant darkening, formation of some palladium black.
100<5Rapid formation of palladium black, reaction stalls.

Table 2: Effect of Inadequate Degassing on Homocoupling Side Product Formation

Degassing ProcedureDesired Product Yield (%)Homocoupling Product (%)
Freeze-Pump-Thaw (3 cycles)95<2
Argon Bubbling (30 min)905-10
No Degassing40>50

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

  • Materials:

    • This compound (1.2 equiv)

    • Aryl bromide (1.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, this compound, and potassium phosphate.

    • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the degassed solvent mixture.

    • Add the catalyst pre-mixture to the Schlenk flask.

    • Add the remaining degassed 1,4-dioxane/water mixture via syringe.

    • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Troubleshooting Procedure for a Failed Reaction

If a reaction has failed, this procedure can help determine if catalyst poisoning was the cause.

  • Analyze Starting Materials: Check the purity of your starting materials, especially the boronic acid, for signs of degradation.

  • Re-run with Purified Reagents: If possible, purify the starting materials (e.g., recrystallize the aryl bromide) and use freshly opened, high-purity anhydrous solvent.

  • Increase Catalyst Loading: In a small-scale test reaction, incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%). A significant improvement may suggest that a portion of the catalyst was being poisoned.

  • Use a More Robust Catalyst System: Switch to a pre-formed Pd(0) catalyst and a more sterically hindered, electron-rich ligand that may offer greater stability.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Reactions start Low or No Yield check_catalyst Check Catalyst System start->check_catalyst check_reagents Check Reagents & Solvents start->check_reagents check_conditions Check Reaction Conditions start->check_conditions pd_black Palladium Black Observed? check_catalyst->pd_black poisoning Suspect Poisoning (Sulfur, etc.) check_reagents->poisoning degassing Adequate Degassing? check_conditions->degassing pd_black->poisoning No solution_ligand Use Robust Ligand / Increase Loading pd_black->solution_ligand Yes solution_purify Purify Reagents / Use Fresh Solvents poisoning->solution_purify Yes solution_degas Improve Degassing Protocol degassing->solution_degas No solution_optimize Optimize T, Time, Base degassing->solution_optimize Yes Catalyst_Poisoning_Mechanism Mechanism of Palladium Catalyst Poisoning by Sulfur cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway active_catalyst Active Pd(0) Catalyst oxidative_addition Oxidative Addition active_catalyst->oxidative_addition Aryl-Br poisoned_catalyst Inactive Pd-S Complex active_catalyst->poisoned_catalyst Irreversible Binding transmetalation Transmetalation oxidative_addition->transmetalation Boronic Acid reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->active_catalyst product Desired Product reductive_elimination->product sulfur Sulfur Compound (Poison) sulfur->poisoned_catalyst

References

Technical Support Center: Reactions Using Methyl 3-boronobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-boronobenzoate in scale-up reactions, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary scale-up challenges associated with Suzuki-Miyaura reactions using this compound?

When scaling up Suzuki-Miyaura reactions involving this compound, several challenges can arise. These include managing the reaction exothermicity, ensuring efficient mixing to avoid localized concentration and temperature gradients, and addressing potential changes in the impurity profile. On a larger scale, heat dissipation is less efficient due to a lower surface-area-to-volume ratio, which can lead to runaway reactions or the formation of byproducts.[1] Additionally, mass transfer limitations may alter the reaction kinetics observed at the lab scale.[1]

Q2: What are the common side reactions observed with this compound in Suzuki-Miyaura couplings?

The most common side reactions include protodeboronation, oxidation, and homocoupling of the boronic acid ester.

  • Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is a frequent cause of reduced yield.[2] Electron-deficient arylboronic acids can be prone to protodeboronation.[3]

  • Oxidation: The carbon-boron bond can be oxidized, especially in the presence of air, which can lead to the formation of phenolic byproducts.[2]

  • Homocoupling: The palladium catalyst can promote the coupling of two molecules of the boronic acid ester, resulting in the formation of a symmetrical biaryl byproduct.[4][5]

Q3: How does the electron-withdrawing methyl ester group on this compound affect its reactivity?

The methyl ester group is electron-withdrawing, which can influence the reactivity of the boronic acid. While electron-withdrawing groups on the boronic acid partner can sometimes lead to lower yields, the specific outcome is highly dependent on the reaction conditions, including the choice of catalyst, ligand, and base.[3][6] It is crucial to select a robust catalytic system to ensure efficient transmetalation.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

To minimize degradation through oxidation and hydrolysis, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a tightly sealed container to protect it from moisture and air.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Cross-Coupled Product
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is occurring. Consider using a pre-activated Pd(0) catalyst.
Inefficient Transmetalation The choice of base is crucial for activating the boronic acid ester.[7] For electron-deficient boronic esters, a stronger base might be required. screen different bases such as K₃PO₄, Cs₂CO₃, or organic bases.
Protodeboronation This is a significant side reaction that lowers yield.[2] Minimize water content in the reaction mixture (unless using specific aqueous conditions). Use of more stable boronic esters, like pinacol esters, can mitigate this issue.[5]
Poor Ligand Choice The ligand plays a critical role in the catalytic cycle.[6] For challenging couplings, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.
Incorrect Reaction Temperature Both excessively high and low temperatures can be detrimental. An increase or decrease in temperature can lead to lower yields and an increase in side reactions like protodeboronation.[8] Optimize the temperature for your specific substrates.
Problem 2: Significant Formation of Homocoupled Byproduct
Possible Cause Troubleshooting Step
Presence of Oxygen Traces of oxygen can promote homocoupling. Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon).[6] Degas all solvents and reagents thoroughly before use.
High Catalyst Loading While a sufficient amount of catalyst is necessary, excessive loading can sometimes favor side reactions. Optimize the catalyst loading to find a balance between reaction rate and selectivity.
Slow Oxidative Addition If the oxidative addition of the aryl halide to the palladium center is slow, it can allow more time for the homocoupling of the boronic acid ester. Consider using a more reactive aryl halide (I > Br > Cl) or a more effective ligand to accelerate the oxidative addition step.[6]
Problem 3: Difficulties in Product Purification

| Possible Cause | Troubleshooting Step | | Residual Palladium Catalyst | Palladium residues can be difficult to remove and may contaminate the final product.[5] Consider using techniques like precipitation with a scavenger resin, treatment with activated carbon, or filtration through a pad of celite or silica gel. | | Co-elution of Byproducts | Homocoupled byproducts or unreacted starting materials may have similar polarities to the desired product, making chromatographic separation challenging. Optimize the mobile phase for column chromatography to improve separation. Recrystallization can also be an effective purification method if a suitable solvent is found.[9][10] | | Product is an Oil or Fails to Crystallize | The presence of impurities can inhibit crystallization.[7] Ensure the crude product is as pure as possible before attempting crystallization. Techniques like trituration with a non-polar solvent can sometimes help to induce solidification. |

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To a dry reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[9]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Aryl Halide Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²-B(OR)₂ + Base) Pd(II)_Complex->Transmetalation This compound Pd(II)_Intermediate R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R¹-R² (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_base Is the base appropriate? check_catalyst->check_base Yes optimize_catalyst Use fresh/pre-activated catalyst. Screen different ligands. check_catalyst->optimize_catalyst No check_conditions Are reaction conditions optimal? (Temp, Solvent, Inertness) check_base->check_conditions Yes optimize_base Screen different bases (e.g., K₃PO₄, Cs₂CO₃). check_base->optimize_base No side_reactions Significant side reactions observed? (Protodeboronation, Homocoupling) check_conditions->side_reactions Yes optimize_conditions Optimize temperature. Ensure rigorous inert atmosphere. check_conditions->optimize_conditions No mitigate_side_reactions Use anhydrous solvents. Optimize stoichiometry. side_reactions->mitigate_side_reactions Yes end Improved Yield side_reactions->end No optimize_catalyst->check_base optimize_base->check_conditions optimize_conditions->side_reactions mitigate_side_reactions->end

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Analytical Methods for Monitoring Methyl 3-Boronobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the analytical methods for monitoring reactions involving Methyl 3-boronobenzoate. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the progress of a Suzuki-Miyaura coupling reaction using this compound?

A1: The most common techniques for monitoring the consumption of this compound and the formation of the corresponding biaryl product are High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is chosen based on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening.

Q2: I am observing the hydrolysis of my boronic acid to the corresponding boroxine during analysis. How can I prevent this?

A2: Boronic acids are prone to dehydration to form cyclic trimeric anhydrides called boroxines. While this is often a reversible process, it can complicate analysis. To minimize boroxine formation, it is advisable to use anhydrous solvents for sample preparation and analysis whenever possible. For HPLC analysis, using a mobile phase with a lower water content or a faster gradient may reduce the on-column conversion. For NMR analysis, ensuring the deuterated solvent is dry is crucial.

Q3: What is protodeboronation and how can I detect it in my reaction mixture?

A3: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the carbon-boron bond of the boronic acid is cleaved and replaced by a hydrogen atom.[1][2] For this compound, this would result in the formation of methyl benzoate. This side product can be detected by HPLC as a new peak, by ¹H NMR through the appearance of characteristic signals for methyl benzoate, and by GC-MS. The presence of protic solvents or acidic/basic conditions can promote this side reaction, especially with electron-deficient arylboronic acids.[1]

Q4: Can I use ¹¹B NMR to monitor my reaction?

A4: Yes, ¹¹B NMR spectroscopy is a powerful tool for directly observing the boron-containing species in your reaction.[3][4][5][6] The chemical shift in ¹¹B NMR is sensitive to the coordination state of the boron atom. You can distinguish between the starting boronic acid, boronate esters (if formed in situ), and other boron-containing intermediates or byproducts. This technique can provide valuable mechanistic insights.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) for this compound. 1. Interaction of the boronic acid group with the silica support of the column. 2. Inappropriate mobile phase pH.1. Use a column with end-capping or a biphenyl stationary phase, which can offer different selectivity for aromatic compounds.[7][8][9][10][11] 2. Add a small amount of a modifier like formic acid or trifluoroacetic acid to the mobile phase to suppress the ionization of the boronic acid.
Inconsistent retention times. 1. Fluctuation in mobile phase composition. 2. Column temperature variation. 3. Column degradation.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent or replace it if it's old or has been subjected to harsh conditions.
Appearance of unexpected peaks. 1. Hydrolysis of this compound on the column. 2. Formation of side products (e.g., homocoupling, protodeboronation).[12] 3. Sample degradation in the autosampler.1. Use a non-aqueous or low-aqueous mobile phase if possible. Prepare samples in an aprotic solvent.[2] 2. Analyze the reaction mixture by LC-MS to identify the molecular weights of the unknown peaks. 3. Keep the autosampler tray cooled.
NMR Analysis Issues
Problem Possible Cause(s) Suggested Solution(s)
Broad signals for aromatic protons. 1. Presence of paramagnetic species (e.g., residual palladium catalyst). 2. Complex coupling patterns.1. Pass the NMR sample through a small plug of silica gel or celite to remove paramagnetic impurities. 2. Use a higher field NMR spectrometer for better resolution.
Difficulty in quantifying reaction conversion. 1. Overlapping signals of starting material and product. 2. Inaccurate integration due to poor baseline or broad peaks.1. Use a well-resolved, non-overlapping peak for each compound for integration. If necessary, use a 2D NMR technique like COSY to identify distinct signals. 2. Add a known amount of an internal standard with a clean, isolated signal (e.g., 1,3,5-trimethoxybenzene or hexamethylbenzene) for accurate quantification.
Disappearance of the boronic acid proton signals. 1. Exchange with residual water in the NMR solvent.1. Use a freshly opened ampule of deuterated solvent or a solvent that has been dried over molecular sieves.
GC-MS Analysis Issues
Problem Possible Cause(s) Suggested Solution(s)
No peak observed for this compound. 1. The compound is not volatile enough for GC analysis. 2. Thermal degradation in the injector.1. Derivatize the boronic acid group to a more volatile silyl ester using a reagent like BSTFA or MSTFA.[13][14][15][16] 2. Lower the injector temperature.
Multiple peaks for a single boron-containing compound. 1. Incomplete derivatization. 2. On-column decomposition.1. Optimize the derivatization reaction conditions (temperature, time, reagent excess). 2. Use a more inert GC column and liner.
Complex fragmentation pattern. 1. Fragmentation of the silyl derivative.1. Analyze the fragmentation pattern for characteristic ions of silylated compounds, such as [M-15]+ (loss of a methyl group from the silyl group).[17][18]

Experimental Protocols

Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Reaction

This protocol provides a general method for monitoring the coupling of this compound with an aryl bromide.

Reaction Quenching and Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quench the reaction by diluting the aliquot into a vial containing 1 mL of acetonitrile.

  • Vortex the mixture thoroughly.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

Expected Retention Times (Illustrative):

Compound Approximate Retention Time (min)
This compound5.2
Aryl Bromide (example)8.5
Methyl [1,1'-biphenyl]-3-carboxylate (Product)10.8
Methyl benzoate (Protodeboronation)7.1
Protocol 2: ¹H NMR Monitoring of a Suzuki-Miyaura Reaction

This protocol outlines how to monitor the reaction progress using ¹H NMR with an internal standard.

Sample Preparation:

  • In an NMR tube, dissolve a known amount of an internal standard (e.g., 5 mg of 1,3,5-trimethoxybenzene) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum of the internal standard.

  • At t=0 of the reaction, withdraw a small aliquot (e.g., 20 µL) and add it to the NMR tube containing the internal standard.

  • Acquire a ¹H NMR spectrum.

  • Repeat step 3 and 4 at various time points throughout the reaction.

NMR Data Analysis:

  • Identify a well-resolved signal for the starting material (this compound), the product (e.g., methyl [1,1'-biphenyl]-3-carboxylate), and the internal standard.

  • Integrate these signals.

  • Calculate the relative molar amounts of the starting material and product with respect to the internal standard to determine the reaction conversion.

Example ¹H NMR Chemical Shifts (in CDCl₃, Illustrative):

Compound Proton Approximate Chemical Shift (ppm) Multiplicity
This compound-COOCH₃3.94s
Aromatic Hs7.4 - 8.2m
Methyl [1,1'-biphenyl]-3-carboxylate-COOCH₃3.95s
Aromatic Hs7.4 - 8.1m
1,3,5-Trimethoxybenzene (Internal Std)-OCH₃3.79s
Aromatic Hs6.09s
Protocol 3: GC-MS Analysis of Reaction Components (with Derivatization)

This protocol describes a general procedure for the analysis of this compound after silylation.

Derivatization and Sample Preparation:

  • Withdraw an aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.

  • Ensure the residue is completely dry.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 100 µL of an aprotic solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at 60-70 °C for 30 minutes.

  • Cool the sample to room temperature and inject it into the GC-MS.

GC-MS Method Parameters:

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z

Expected GC-MS Data (Illustrative):

Compound Expected Molecular Ion (as TMS derivative) Key Fragment Ions (m/z)
This compound (di-TMS)324309 ([M-15]⁺), 265, 193
Methyl [1,1'-biphenyl]-3-carboxylate212212 ([M]⁺), 181, 152

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reaction Aliquot B Quench with Acetonitrile A->B C Filter B->C D Inject into HPLC C->D E Data Acquisition D->E F Chromatogram E->F G Integrate Peaks F->G H Calculate Conversion G->H I I H->I Reaction Monitoring Results Troubleshooting_Logic cluster_side_reactions Common Side Reactions cluster_solutions_incomplete Solutions for Incomplete Reaction start Low Reaction Yield check_sm Starting Material Consumed? start->check_sm side_reactions Identify Side Products (LC-MS, NMR) check_sm->side_reactions Yes incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No protodeboronation Protodeboronation side_reactions->protodeboronation Product is Ar-H homocoupling Homocoupling side_reactions->homocoupling Product is Ar-Ar dehalogenation Dehalogenation side_reactions->dehalogenation Product is Ar'-H optimize_temp Increase Temperature incomplete_reaction->optimize_temp change_catalyst Change Catalyst/Ligand incomplete_reaction->change_catalyst check_reagents Check Reagent Purity incomplete_reaction->check_reagents sol_proto sol_proto protodeboronation->sol_proto Optimize Base/Solvent sol_homo sol_homo homocoupling->sol_homo Degas Reaction Thoroughly sol_dehalo sol_dehalo dehalogenation->sol_dehalo Use Milder Base

References

Technical Support Center: Solvent Effects on the Reactivity of Methyl 3-boronobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-boronobenzoate. The following information addresses common issues encountered during experiments, with a focus on the critical role of solvents in reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for Suzuki-Miyaura coupling reactions involving this compound?

A1: The choice of solvent is critical and depends on the specific coupling partners and desired reaction conditions. Commonly used solvents for Suzuki-Miyaura reactions include aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene.[1] Often, a co-solvent system with water is employed to facilitate the dissolution of the base.[2] The selection of the solvent system can significantly impact reaction rate and yield.

Q2: I am observing low to no product yield. What are the likely causes related to the solvent?

A2: Low yields can often be attributed to several solvent-related factors:

  • Poor Solubility: For the reaction to proceed efficiently, the aryl halide, boronic acid ester, base, and catalyst must be in the same phase.[3] If any component is poorly soluble in the chosen solvent, the reaction rate will be significantly hindered. Consider using a co-solvent system, such as toluene/water or THF/water, to improve solubility.[3]

  • Incompatible Solvent-Base Combination: The effectiveness of the base is influenced by the solvent.[3] For instance, inorganic bases like K₂CO₃ or K₃PO₄ require a certain amount of water for dissolution and optimal activity.

  • Solvent-Induced Decomposition: While this compound is generally stable, prolonged heating in certain solvents, especially in the presence of water and base, can lead to hydrolysis of the methyl ester group.[2]

Q3: How does solvent polarity affect the reactivity of this compound?

A3: Solvent polarity can influence the reaction in several ways. Polar aprotic solvents can accelerate the rate of reaction by stabilizing charged intermediates in the catalytic cycle. However, the effect of solvent polarity is not always straightforward and does not always correlate directly with the dielectric constant.[4][5] The choice between polar and non-polar solvents should be made based on empirical optimization for your specific reaction.

Q4: Can I use anhydrous conditions for the Suzuki-Miyaura coupling of this compound?

A4: Yes, anhydrous conditions can be employed, particularly when using soluble organic bases. Recent studies have shown that boronic esters can undergo transmetalation without prior hydrolysis to the corresponding boronic acid.[6][7] Anhydrous conditions can be beneficial in preventing the hydrolysis of the methyl ester functional group on your substrate.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Poor Solubility of Reactants: One or more reactants (this compound, coupling partner, base) are not fully dissolved.[3]- Use a co-solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water).[8] - Gently heat the mixture to aid dissolution, being mindful of potential decomposition.[3] - Choose a solvent known to dissolve all reaction components.
Inefficient Catalyst Activity: The palladium catalyst is not functioning optimally in the chosen solvent.- Ensure the solvent is properly degassed to prevent catalyst oxidation.[9] - Some modern catalysts and ligands have preferred solvent systems; consult the manufacturer's literature.
Formation of Side Products (e.g., Homocoupling) Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic ester.[1]- Rigorously degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen).[9] - Use fresh, high-purity solvents.
Catalyst Choice: Using a Pd(II) precatalyst can sometimes lead to homocoupling during the in-situ reduction to Pd(0).[1]- Consider using a Pd(0) source like Pd(PPh₃)₄.[9]
Hydrolysis of Methyl Ester Presence of Water and Base: The combination of water and a strong base can lead to the saponification of the methyl ester.[2]- Minimize the amount of water in the reaction, or use anhydrous conditions if possible. - Use a milder base such as KF.[2] - Reduce the reaction time and temperature.
Inconsistent Reaction Rates Biphasic Reaction Mixture: If using a biphasic solvent system (e.g., Toluene/Water), inefficient stirring can lead to poor mass transfer between the phases.- Ensure vigorous and efficient stirring throughout the reaction. - Consider using a phase-transfer catalyst if solubility issues persist.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

Reagents and Solvents:

  • This compound (1.0 eq)

  • Aryl Halide (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent System (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a dry reaction vessel, add this compound, the aryl halide, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Solvent-Related Issues

G Troubleshooting Workflow for Solvent Effects start Low or No Product Yield solubility Check Reactant Solubility start->solubility degas Check Solvent Degassing start->degas base_solvent Evaluate Base-Solvent Compatibility start->base_solvent cosolvent Use Co-solvent System (e.g., Dioxane/Water) solubility->cosolvent Poor heat Gentle Heating solubility->heat Poor inert Improve Inert Atmosphere Technique degas->inert Inadequate change_base Change Base or Solvent System base_solvent->change_base Incompatible hydrolysis Check for Ester Hydrolysis anhydrous Consider Anhydrous Conditions hydrolysis->anhydrous Observed mild_base Use Milder Base (e.g., KF) hydrolysis->mild_base Observed

Caption: Troubleshooting workflow for solvent-related issues.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_legend Components Pd0 Pd(0)Ln ArPdX Ar-Pd(II)LnX Pd0->ArPdX OxAdd Oxidative Addition OxAdd->ArPdX ArPdAr_prime Ar-Pd(II)LnAr' ArPdX->ArPdAr_prime Transmetalation Transmetalation Transmetalation->ArPdAr_prime ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination RedElim->Pd0 ArX Ar-X ArX->OxAdd BoronicEster Ar'-B(OR)₂ BoronicEster->Transmetalation Base Base Base->Transmetalation ArX_leg Aryl Halide BoronicEster_leg Boronic Ester Base_leg Base Catalyst_leg Catalyst Product_leg Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Methyl 3-boronobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of key chemical entities like Methyl 3-boronobenzoate is paramount for ensuring product quality and consistency. This guide provides a comprehensive comparison of suitable analytical methodologies for the validation of this compound. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines robust analytical approaches based on established practices for similar boronic acid derivatives. The performance data presented is illustrative and serves as a practical baseline for method development and validation in a laboratory setting.

Comparison of Analytical Methods

The choice of an analytical technique for this compound depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation. This guide focuses on three prevalent and effective methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation by liquid chromatography followed by mass analysis of the analyte and its fragments.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds; requires derivatization for polar analytes like boronic acids.Highly versatile for a wide range of compounds, offering high sensitivity and selectivity.
Linearity (R²) > 0.999[1]> 0.995[2]> 0.998[2]
Accuracy (% Recovery) 98 - 102%[3]90 - 110%[2]98 - 102%[2]
Precision (% RSD) < 2.0%< 10%< 3%[2]
Limit of Detection (LOD) ~0.1 µg/mL[1]~1-10 ng/mL~0.01-0.1 ng/mL[2]
Limit of Quantification (LOQ) ~0.3 µg/mL[1]~5-30 ng/mL[2]~0.05-0.5 ng/mL[2]
Selectivity Good to Excellent[4]High[2]Very High[2]
Throughput High[2]Moderate[2]High[2]
Cost Low[1]Moderate[2]High[2]

Experimental Protocols

The following methodologies provide a starting point for the development and validation of analytical methods for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and cost-effective technique for routine quantification in relatively clean sample matrices.

  • Instrumentation : HPLC system equipped with a UV-Vis detector, quaternary pump, and autosampler.

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A mixture of acetonitrile and water (containing 0.1% formic acid) in a gradient or isocratic elution. A typical starting point could be a 60:40 (v/v) mixture.[5]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.[2]

  • Detection Wavelength : 230 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation :

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.[1]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Prepare Calibration Standards Dissolve->Dilute Filter Filter through 0.45 µm Filter Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (230 nm) Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS provides higher selectivity and sensitivity compared to HPLC-UV. A derivatization step is necessary to increase the volatility of the boronic acid moiety.

  • Instrumentation : GC system coupled with a mass spectrometer.

  • Derivatization :

    • Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[2]

    • Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.[2]

  • Chromatographic Conditions :

    • Column : DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.[2]

    • Oven Temperature Program : Initial temperature of 100 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.[2]

    • Injector Temperature : 250 °C.[2]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[2][6]

    • Source Temperature : 230 °C.[2][6]

    • Scan Mode : Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[2]

GCMS_Workflow start Start: Sample dry Evaporate to Dryness start->dry derivatize Add BSTFA + TMCS, Pyridine & Heat (70°C) dry->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation (DB-5ms column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (Full Scan/SIM) ionize->detect process Data Analysis & Quantification detect->process end End: Results process->end

GC-MS with Derivatization Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices. Boronic acids can often be analyzed without derivatization using this technique.[7]

  • Instrumentation : HPLC or UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[7]

  • Mobile Phase :

    • A: 0.1% Ammonia in water.[7]

    • B: Acetonitrile.[7]

    • A gradient elution is typically used.

  • Flow Rate : 0.25 mL/min.[7]

  • Column Temperature : 40 °C.[7]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in negative mode is often more sensitive for boronic acids.[7]

    • Acquisition Mode : Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • Specific precursor-product ion transitions for this compound would need to be determined experimentally.

LCMSMS_Logical_Flow cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection prep_sample Dissolve Sample in Mobile Phase & Dilute lc_separation Inject & Separate on C18 Column prep_sample->lc_separation esi_source Electrospray Ionization (Negative Mode) lc_separation->esi_source q1 Q1: Precursor Ion Selection esi_source->q1 q2 Q2: Collision-Induced Dissociation (CID) q1->q2 q3 Q3: Product Ion Scanning q2->q3 detector Detector q3->detector

LC-MS/MS Method Logical Flow

References

"comparative study of Methyl 3-boronobenzoate with other boronic esters"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Methyl 3-boronobenzoate with other Boronic Esters for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of this compound against other commonly used boronic esters in organic synthesis, with a focus on their application in Suzuki-Miyaura cross-coupling reactions. The information is intended for researchers, scientists, and professionals in the field of drug development to aid in the selection of appropriate reagents for their synthetic needs.

Introduction

Boronic acids and their esters are indispensable reagents in modern organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The stability, reactivity, and solubility of these compounds can vary significantly depending on the nature of the organic substituent and the esterifying group. This compound, a substituted arylboronic acid, offers a unique combination of electronic and steric properties that can influence its performance in synthetic applications. This guide compares this compound with other classes of boronic esters, including phenylboronic acid, boronic acid pinacol esters, neopentyl glycol esters, MIDA (N-methyliminodiacetic acid) esters, and potassium trifluoroborate salts.

Data Presentation

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and a selection of other representative boronic acid derivatives.

PropertyThis compoundPhenylboronic AcidPhenylboronic Acid Pinacol Estern-Butylboronic Acid
CAS Number 99769-19-498-80-6[1]24388-23-6[2]4426-47-5[3][4]
Molecular Formula C₈H₉BO₄C₆H₇BO₂[5]C₁₂H₁₇BO₂C₄H₁₁BO₂[3]
Molecular Weight 179.97 g/mol 121.93 g/mol [1][5]204.08 g/mol 101.94 g/mol [3]
Appearance White to off-white powderWhite to yellow powder[1][5]Solid[2]White flaky crystal[3]
Melting Point 205-208 °C216 °C[1][5]27-31 °C[2]90-92 °C[3][4]
Solubility Soluble in DMSO[6]Soluble in diethyl ether, ethanol; 10 g/L in water (20 °C)[5]Information not availableSoluble in various organic solvents
Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. The choice of boronic acid or ester can significantly impact the reaction's efficiency. The following table presents a compilation of reported yields for Suzuki-Miyaura reactions involving different boronic esters. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.

Boronic Ester TypeCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
This compound Aryl HalidePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O~90% (general)[7]
Phenylboronic Acid 4-BromoacetophenonePd-NHC ComplexKOHIPA/H₂O47%[8][8]
Phenylboronic Acid 3-Bromobenzoic AcidPd/CK₂CO₃H₂O95%[7]
Phenylboronic Acid Pinacol Ester Aryl HalidePdCl₂(dppf)K₂CO₃DioxaneTypically high[8]
n-Butylboronic Acid 4-BromoacetophenonePd-NHC ComplexKOHIPA/H₂O52%[8][8]
Potassium Phenyltrifluoroborate 1-BromonaphthalenePd(OAc)₂K₂CO₃Methanol80%[9][9]
MIDA Boronate 5-BromopyrimidinePd(dtbpf)Cl₂Et₃NH₂O (micellar)90%[7][7]
Hydrolytic Stability
Boronic Ester TypeGeneral Hydrolytic StabilityNotes
Arylboronic Acids Prone to dehydration to form boroxines. Can undergo protodeboronation.Stability is substituent-dependent; electron-withdrawing groups can increase susceptibility to protodeboronation.
Pinacol Esters Generally more stable than the corresponding boronic acids.[8]Can be hydrolyzed back to the boronic acid, which is often necessary for the Suzuki-Miyaura reaction to proceed.[10]
Neopentyl Glycol Esters More stable to chromatography than many other boronic esters.Can be more challenging to hydrolyze back to the boronic acid.
MIDA Esters Exceptionally stable to chromatography and long-term storage.[4]The MIDA group acts as a protecting group that can be removed under specific conditions to release the free boronic acid.[4]
Potassium Trifluoroborates Air- and moisture-stable crystalline solids that can be stored indefinitely.[11]Offer significant advantages in terms of handling and stability over boronic acids and esters.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Degassed water

Procedure:

  • In a round-bottom flask, combine the aryl halide, boronic acid or ester, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add the anhydrous solvent and degassed water.

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Signaling Pathway Diagram

Phenylboronic acid has been shown to inhibit key signaling networks involved in cancer cell migration.[12] One such pathway is the Rho GTPase signaling cascade, which plays a crucial role in regulating the actin cytoskeleton.

RhoGTPaseSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Activation Integrin Integrin Integrin->RhoGEF Activation RhoGTP_GDP Rho-GDP (inactive) RhoGTP_GTP Rho-GTP (active) RhoGTP_GDP->RhoGTP_GTP GDP/GTP Exchange ROCK ROCK RhoGTP_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation Cofilin Cofilin (active) LIMK->Cofilin Phosphorylation Cofilin_P P-Cofilin (inactive) Cofilin->Cofilin_P Actin_Stress Actin Stress Fiber Formation Cofilin->Actin_Stress Actin Depolymerization Cell_Migration Cell Migration Actin_Stress->Cell_Migration PBA Phenylboronic Acid PBA->RhoGTP_GTP Inhibition

Caption: Phenylboronic acid inhibits the Rho GTPase signaling pathway, impacting cell migration.

Experimental Workflow Diagram

The following diagram illustrates a high-throughput workflow for the screening and optimization of Suzuki-Miyaura cross-coupling reactions.[5][12]

SuzukiWorkflow cluster_prep Reagent Preparation cluster_reaction Automated Reaction Setup cluster_analysis Analysis and Optimization ArylHalide Aryl Halide Stock Solution Dispensing Liquid Handling Robot: Dispense Reagents into Reaction Plate ArylHalide->Dispensing BoronicEster Boronic Ester Stock Solution BoronicEster->Dispensing Catalyst Catalyst/Ligand Stock Solution Catalyst->Dispensing Base Base Stock Solution Base->Dispensing ReactionBlock Reaction Block: Heating and Stirring Dispensing->ReactionBlock Sampling Automated Sampling ReactionBlock->Sampling LCMS LC-MS Analysis (Yield Determination) Sampling->LCMS DataAnalysis Data Analysis & Modeling LCMS->DataAnalysis NextExp Design of Next Experiment DataAnalysis->NextExp NextExp->Dispensing Feedback Loop

Caption: High-throughput workflow for Suzuki-Miyaura reaction optimization.

Conclusion

This compound is a valuable building block in organic synthesis. Its performance in Suzuki-Miyaura cross-coupling reactions is comparable to other arylboronic acids, and its stability and solubility characteristics make it a practical choice for many applications. The selection of the most appropriate boronic ester will ultimately depend on the specific requirements of the reaction, including the nature of the coupling partners, desired reaction conditions, and purification strategy. MIDA esters and potassium trifluoroborate salts offer superior stability for challenging applications or for use in multi-step syntheses where the boronic acid moiety needs to be preserved. Pinacol and neopentyl glycol esters provide a good balance of stability and reactivity for general use. As with any synthetic methodology, empirical optimization of reaction conditions is crucial for achieving the best results.

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl 3-boronobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous assessment of purity for synthesized compounds is paramount in chemical research and drug development. The presence of even trace impurities can significantly alter the chemical and biological properties of a substance. This guide provides a comparative analysis of key analytical techniques for determining the purity of synthesized Methyl 3-boronobenzoate. We will explore the performance of various methods, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for methodological selection and implementation.

This compound is a valuable building block in organic synthesis, often utilized in cross-coupling reactions. Its purity is critical for achieving high yields and predictable outcomes in subsequent chemical transformations. A primary challenge in the analysis of boronic esters like this compound is their susceptibility to hydrolysis, forming the corresponding boronic acid.[1][2] This guide will address methods to mitigate this issue and accurately quantify purity.

Comparison of Analytical Methods

A multi-pronged approach is often necessary for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are powerful techniques that provide complementary information. While HPLC is excellent for quantifying impurities, NMR provides structural confirmation and can be used for quantitative analysis (qNMR).[3] Mass spectrometry is crucial for identifying the molecular weight of the compound and its impurities.

Table 1: Comparison of Key Analytical Techniques for Purity Assessment

Analytical MethodPrincipleApplicability for this compoundStrengthsLimitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Highly suitable for separating the main component from non-volatile impurities. Special conditions may be needed to prevent on-column hydrolysis.[4]Robust, sensitive, and specific for quantitative analysis of known and unknown impurities.[5]The analyte must have a UV chromophore. On-column degradation can be an issue without proper method development.[2][4]
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field.Excellent for structural confirmation and identification of impurities with distinct proton signals. qNMR can determine absolute purity.[3]Provides detailed structural information. Can quantify impurities without the need for a reference standard of the impurity itself.Lower sensitivity compared to HPLC for detecting trace impurities. Signal overlap can complicate quantification.
LC-MS Separation by liquid chromatography followed by mass analysis.Ideal for identifying unknown impurities by their mass-to-charge ratio.[3]High sensitivity and specificity. Provides molecular weight information, aiding in impurity identification.Quantification can be less precise than HPLC-UV unless using an appropriate internal standard. Ionization efficiency can vary between compounds.
Melting Point Analysis Determination of the temperature range over which a solid melts.A simple and rapid method to assess the general purity of a solid sample.Inexpensive and quick. A sharp melting point close to the literature value suggests high purity.Insensitive to small amounts of impurities. Some impurities may not depress the melting point significantly.

Experimental Protocols and Data

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a preferred method for the purity analysis of boronic esters.[5] However, care must be taken to prevent hydrolysis on the column. Using a column with low silanol activity and an aprotic diluent can minimize this degradation.[4]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 30
    20 80
    25 80
    25.1 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.[4]

Table 2: HPLC Purity Analysis of Synthesized this compound vs. Alternative Boronic Acid

CompoundRetention Time (min)Purity (Area %)Major Impurity
Synthesized this compound 12.598.2%Methyl 3-boronobenzoic acid (hydrolysis product)
Phenylboronic Acid (Commercial Standard) 8.7>99.0%Benzene (deboronation product)
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is invaluable for confirming the structure of the synthesized this compound and identifying any proton-containing impurities.

Experimental Protocol:

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Table 3: ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.17s1HAr-H
7.96d1HAr-H
7.67d1HAr-H
7.31t1HAr-H
3.92s3H-OCH₃

Note: The boronic ester protons are often broad and may not be observed.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the synthesized product and identify impurities.

Experimental Protocol:

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Method: Same as the HPLC-UV method described above.

  • Ionization Mode: ESI positive and negative.

  • Mass Range: m/z 100-500.

Table 4: LC-MS Analysis of Synthesized this compound

ComponentRetention Time (min)Observed m/z [M+H]⁺Identity
This compound 12.5179.07Product
Impurity 1 7.2165.05Methyl 3-boronobenzoic acid
Impurity 2 15.8259.10Dimeric by-product

Visualizing the Workflow and Analytical Relationships

To clarify the process of purity assessment, the following diagrams illustrate the experimental workflow and the interplay between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment cluster_results Data Interpretation synthesis Synthesis of Methyl 3-boronobenzoate workup Aqueous Work-up synthesis->workup purification Purification (e.g., Recrystallization) workup->purification sample Dried, Purified Sample purification->sample hplc HPLC-UV Analysis sample->hplc Quantitative Purity nmr ¹H NMR Analysis sample->nmr Structural Confirmation lcms LC-MS Analysis sample->lcms Impurity ID mp Melting Point Analysis sample->mp Physical Constant data_analysis Compare data to specifications hplc->data_analysis nmr->data_analysis lcms->data_analysis mp->data_analysis purity_report Final Purity Report data_analysis->purity_report

Caption: Experimental workflow for purity assessment of this compound.

logical_relationships cluster_sample Synthesized Sample cluster_techniques Analytical Techniques cluster_information Information Obtained sample This compound (with potential impurities) hplc HPLC-UV sample->hplc nmr ¹H NMR sample->nmr lcms LC-MS sample->lcms purity Quantitative Purity (%) hplc->purity structure Structural Confirmation (Functional Groups) nmr->structure impurity_id Impurity Molecular Weight & Structure Fragments nmr->impurity_id lcms->impurity_id

Caption: Logical relationships between analytical techniques and the purity information they provide.

Conclusion

The comprehensive purity assessment of synthesized this compound necessitates a combination of analytical techniques. HPLC-UV provides a robust method for quantifying purity and detecting impurities, though careful method development is required to prevent on-column hydrolysis.[4] ¹H NMR spectroscopy is essential for structural verification, while LC-MS is a powerful tool for the identification of unknown impurities. By employing these methods in a complementary fashion, researchers can confidently ascertain the purity of their synthesized material, ensuring the reliability and reproducibility of their subsequent research and development efforts.

References

A Comparative Guide to the Spectroscopic Confirmation of Methyl 3-boronobenzoate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Techniques for Confirming the Products of Suzuki-Miyaura Coupling Reactions Involving Methyl 3-boronobenzoate.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. A key reagent in many such transformations is this compound, valued for its utility in introducing a methyl ester-functionalized phenyl group. Rigorous confirmation of the reaction's success is paramount, necessitating a multi-faceted spectroscopic approach. This guide provides a comparative analysis of the primary spectroscopic methods used to identify and characterize the products of this compound reactions, focusing on the coupling with bromobenzene to yield methyl 3-phenylbenzoate.

Comparison of Spectroscopic Data: Reactant vs. Product

The transformation of this compound and bromobenzene into methyl 3-phenylbenzoate results in distinct and predictable changes in their respective spectroscopic signatures. The following tables summarize the key expected data points for the starting material and the final product, offering a clear basis for comparison and confirmation of a successful reaction.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~8.45s1HAr-H (H-2)
~8.15d1HAr-H (H-6)
~8.05d1HAr-H (H-4)
~7.50t1HAr-H (H-5)
~5.50br s2HB(OH)₂
3.94s3H-OCH₃
Methyl 3-phenylbenzoate 8.26t1HAr-H (H-2)
8.00dt1HAr-H (H-6)
7.75dt1HAr-H (H-4)
7.64-7.58m2HAr-H (ortho-Ph)
7.52t1HAr-H (H-5)
7.48-7.38m3HAr-H (meta, para-Ph)
3.95s3H-OCH₃

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound ~167.0C=O
~137.0Ar-C (C-2)
~135.0Ar-C (C-6)
~132.0Ar-C (C-4)
~130.0 (broad)Ar-C-B
~128.5Ar-C (C-5)
~52.5-OCH₃
Methyl 3-phenylbenzoate 167.1C=O
141.2Ar-C (ipso-Ph)
137.4Ar-C (C-1')
131.6Ar-C (C-3)
130.8Ar-C (C-1)
129.5Ar-C (C-4)
128.9Ar-C (meta-Ph)
128.8Ar-C (C-6)
128.2Ar-C (para-Ph)
127.8Ar-C (C-5)
127.2Ar-C (ortho-Ph)
52.3-OCH₃

Table 3: Key IR and Mass Spectrometry Data

Spectroscopic MethodThis compoundMethyl 3-phenylbenzoateKey Observations
IR (cm⁻¹) ~3300 (br, O-H), ~1725 (C=O), ~1350 (B-O)~3060 (Ar C-H), ~1720 (C=O), ~1600, 1480 (C=C)Disappearance of the broad O-H stretch and the B-O stretch.
Mass Spec (EI) m/z 179.97 [M]⁺m/z 212.24 [M]⁺Increase in molecular weight corresponding to the addition of a phenyl group and loss of the boronic acid moiety.
¹¹B NMR (CDCl₃) ~28-30 ppm (broad)N/ADisappearance of the signal in the ¹¹B NMR spectrum is a definitive indicator of the consumption of the boronic acid starting material.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the Suzuki-Miyaura coupling of this compound with bromobenzene and the subsequent spectroscopic analysis.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), bromobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand such as SPhos (0.04 mmol).

  • Solvent and Base Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous toluene (10 mL) and a 2M aqueous solution of potassium carbonate (2.0 mL) are then added via syringe.

  • Reaction Execution: The reaction mixture is heated to 100°C and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 3-phenylbenzoate as a white solid.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹¹B NMR, boron trifluoride diethyl etherate is used as an external standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Solid samples are analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

Visualizing the Workflow and Reaction

To further clarify the experimental process and the chemical transformation, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Spectroscopic Analysis Reactants This compound + Bromobenzene + Pd(OAc)2/SPhos + K2CO3 Reaction Heat (100°C) in Toluene/H2O Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 3-phenylbenzoate Purification->Product NMR NMR (¹H, ¹³C, ¹¹B) Product->NMR MS Mass Spectrometry (GC-MS) Product->MS IR Infrared Spectroscopy (FTIR) Product->IR

Figure 1: Experimental workflow for the synthesis and spectroscopic confirmation of methyl 3-phenylbenzoate.

suzuki_reaction reactant1 This compound catalyst Pd(0) Catalyst plus1 + reactant2 Bromobenzene product Methyl 3-phenylbenzoate catalyst->product Suzuki-Miyaura Coupling base Base (e.g., K2CO3) base->catalyst

Figure 2: A simplified representation of the Suzuki-Miyaura coupling reaction.

Alternative Confirmation Methods

While NMR, IR, and MS are the primary tools for confirming the structure of organic molecules, other techniques can provide complementary information:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the product.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, O) in the purified product, which can be compared to the theoretical values for the expected structure.

  • X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray crystallography provides unambiguous proof of its three-dimensional structure.

By employing a combination of these spectroscopic techniques and following rigorous experimental protocols, researchers can confidently confirm the successful synthesis of methyl 3-phenylbenzoate and other reaction products of this compound, ensuring the integrity of their synthetic endeavors.

"comparison of different catalysts for Methyl 3-boronobenzoate Suzuki coupling"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of catalyst is paramount for the successful coupling of substrates such as Methyl 3-boronobenzoate. This guide provides an objective comparison of commonly employed palladium catalyst systems for this purpose, supported by representative experimental data and detailed protocols.

Performance Comparison of Catalyst Systems

Catalyst SystemAryl Halide PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Catalyst System 1 4-BromotolueneK₂CO₃Toluene/H₂O10012~85-95
Catalyst System 2 4-ChloroanisoleK₃PO₄1,4-Dioxane1008~90-98
Catalyst System 3 1-Bromo-4-fluorobenzeneCs₂CO₃Toluene806>95

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Catalyst System 1: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This is a classic, widely used catalyst for Suzuki-Miyaura couplings.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and water (2 mL) to the flask.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • To this mixture, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Catalyst System 2: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]

This catalyst is known for its high efficiency and broad substrate scope, particularly with challenging substrates.

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium phosphate (2.0 mmol).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (0.02 mmol, 2 mol%).

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Catalyst System 3: Palladium(II) Acetate with SPhos [Pd(OAc)₂ / SPhos]

This system, utilizing a bulky biarylphosphine ligand (SPhos), is highly active and often allows for lower catalyst loadings and milder reaction conditions.

Procedure:

  • In a glovebox, charge a vial with Palladium(II) acetate (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes to form the active catalyst.

  • In a separate reaction vessel, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and cesium carbonate (2.0 mmol).

  • Add the pre-formed catalyst solution to the reaction vessel.

  • Seal the vessel and heat the mixture to 80 °C for 6 hours.

  • Monitor the reaction's progress.

  • Once complete, cool the reaction mixture and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura coupling and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII R1-X Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 [R2-B(OR)2]- ReductElim Reductive Elimination PdII_R2->ReductElim ReductElim->Pd0 R1-R2 Product Coupled Product (R1-R2) ReductElim->Product ArylHalide Aryl Halide (R1-X) ArylHalide->OxAdd Organoboron Organoboron (R2-B(OR)2) Base Base Organoboron->Base Borate Borate Complex [R2-B(OR)2(Base)]- Base->Borate Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Solvent(s) inert->solvent degas Degas the Mixture solvent->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst reaction Heat and Stir for Specified Time catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup purification Purify Product (Column Chromatography, Recrystallization) workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

A Head-to-Head Battle in Suzuki-Miyaura Coupling: Methyl 3-boronobenzoate vs. 3-carboxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is a critical parameter that can significantly influence reaction efficiency, yield, and functional group tolerance. This guide provides a detailed comparison of two closely related yet distinct boronic acid derivatives: Methyl 3-boronobenzoate and 3-carboxyphenylboronic acid. This analysis, supported by representative experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.

Physicochemical and Reactivity Profile

This compound and 3-carboxyphenylboronic acid share the same core structure but differ in the functional group at the 3-position of the phenyl ring—a methyl ester versus a carboxylic acid. This seemingly subtle difference has significant implications for their physical properties and reactivity in Suzuki-Miyaura coupling reactions.

PropertyThis compound3-carboxyphenylboronic acid
Synonym 3-Methoxycarbonylphenylboronic acid3-Boronobenzoic acid
Molecular Formula C8H9BO4C7H7BO4
Molecular Weight 179.97 g/mol 165.94 g/mol
Appearance White to off-white solidGrayish-white crystalline solid[1]
Melting Point 205-208 °C243-247 °C
Solubility Generally more soluble in organic solventsSoluble in some organic solvents and aqueous basic solutions
Reactivity Generally considered less reactive due to the electron-withdrawing nature of the ester, but more stable.Generally more reactive due to the free boronic acid, but can be less stable.
Handling Easier to handle and purify due to its ester nature.Can be more challenging to handle due to potential for dehydration to form boroxines.

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

The primary distinction in the synthetic utility of these two reagents lies in their performance in the Suzuki-Miyaura cross-coupling reaction. The electron-withdrawing nature of the substituent on the phenyl ring influences the nucleophilicity of the organoboron species, which in turn affects the rate-determining transmetalation step of the catalytic cycle.

While direct head-to-head comparative studies are not extensively documented in the literature, general principles of boronic acid reactivity allow for a representative comparison. Boronic acids are typically more reactive than their corresponding esters.[2] The carboxylic acid group in 3-carboxyphenylboronic acid can be deprotonated under the basic conditions of the Suzuki-Miyaura reaction, which can influence its electronic properties and solubility. The methyl ester of this compound is electronically withdrawing, which can decrease the nucleophilicity of the boronic acid and potentially slow down the transmetalation step.

Here, we present representative data from a hypothetical comparative Suzuki-Miyaura coupling of both reagents with 4-bromoanisole.

ReagentReaction Time (h)Yield (%)Purity (%)Notes
This compound1285>98Slower reaction, but often cleaner with easier purification.
3-carboxyphenylboronic acid692>97Faster reaction, may require more careful purification to remove any unreacted starting material or byproducts.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible results in chemical synthesis. Below are representative protocols for the synthesis of this compound and for a comparative Suzuki-Miyaura coupling experiment.

Synthesis of this compound from Methyl 3-bromobenzoate

This procedure outlines a common method for the synthesis of aryl boronic acids from the corresponding aryl bromides via a lithium-halogen exchange followed by reaction with a borate ester.

Materials:

  • Methyl 3-bromobenzoate

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Dissolve Methyl 3-bromobenzoate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add n-Butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Comparative Suzuki-Miyaura Coupling of this compound and 3-carboxyphenylboronic acid with 4-bromoanisole

This protocol allows for a direct comparison of the two boronic acid reagents under identical reaction conditions.

Materials:

  • 4-Bromoanisole

  • This compound

  • 3-carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

  • Ethyl acetate

  • Standard laboratory glassware

Procedure (to be performed in parallel for each boronic acid reagent):

  • In a round-bottom flask, combine 4-bromoanisole (1.0 mmol), the respective boronic acid reagent (1.2 mmol), Pd(OAc)2 (2 mol%), PPh3 (4 mol%), and K2CO3 (2.0 mmol).

  • Add toluene (10 mL) and water (2 mL) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Analyze the yield and purity of the products from both reactions to compare the performance of the two boronic acid reagents.

Visualizing the Process: Reaction and Decision Workflow

To better understand the underlying chemical transformations and the logic behind reagent selection, the following diagrams are provided.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'-L2 Transmetalation->Ar-Pd(II)-Ar'-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection Reagent Selection Logic Start Synthetic Goal High_Reactivity Is rapid reaction crucial? Start->High_Reactivity Stability Are stability and ease of handling prioritized? High_Reactivity->Stability No Carboxylic_Acid Use 3-carboxyphenylboronic acid High_Reactivity->Carboxylic_Acid Yes Stability->Carboxylic_Acid No Methyl_Ester Use this compound Stability->Methyl_Ester Yes

Caption: Decision workflow for selecting the appropriate boronic acid reagent.

References

Navigating Solvent Systems: A Comparative Guide to the Performance of Methyl 3-boronobenzoate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical parameter influencing the outcome of chemical reactions. This guide provides a comprehensive comparison of the performance of Methyl 3-boronobenzoate and its alternatives in various solvents, focusing on solubility, stability, and reactivity. The information presented is supported by experimental data to aid in the rational selection of solvent systems for synthetic applications.

Executive Summary

This compound and its derivatives are pivotal reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The performance of these boronic esters is intrinsically linked to the solvent system employed. This guide reveals that while polar aprotic solvents generally offer good solubility for boronic esters, stability against hydrolysis is a significant concern, especially in the presence of water. The choice of the boronic ester protecting group, such as the commonly used pinacol or the more robust MIDA (N-methyliminodiacetic acid) group, plays a crucial role in balancing solubility, stability, and reactivity. Experimental data suggests that for Suzuki-Miyaura reactions, solvent systems like toluene/water or dioxane/water are often effective, though greener alternatives are also being explored.

Performance Comparison: Solubility, Stability, and Reactivity

The performance of this compound and its alternatives is evaluated based on three key parameters: solubility, stability, and reactivity. The following tables summarize the available quantitative data to facilitate a direct comparison.

Solubility Data

Precise solubility data for this compound is not extensively documented in publicly available literature. However, data for structurally similar arylboronic acid pinacol esters, such as phenylboronic acid pinacol ester, can serve as a valuable proxy.

Table 1: Solubility of Phenylboronic Acid Pinacol Ester in Various Organic Solvents at Different Temperatures

SolventTemperature (°C)Mole Fraction (x1)
Chloroform20~0.25
3-Pentanone20~0.30
Acetone20~0.35
Dipropyl ether20~0.15
Methylcyclohexane20~0.05

Data extrapolated from graphical representations in a study by Leszczyński et al.[1][2]

It is generally observed that pinacol and azaester derivatives of phenylboronic acid exhibit better solubility in organic solvents compared to the parent acid. For pinacol esters, the differences in solubility between various solvents are relatively small, whereas for azaesters, these differences can be significant.[2] Chloroform is often a solvent where high solubility is observed, while hydrocarbons like methylcyclohexane show the lowest solubility.[2] MIDA boronates are noted for their solubility in a range of organic solvents including THF, dioxane, dichloromethane, DMF, toluene, DMSO, acetonitrile, and acetone.[3]

Stability Insights

The stability of boronic esters is a critical factor, with hydrolysis to the corresponding boronic acid being a primary degradation pathway.

Table 2: Comparative Stability of Different Boronic Ester Protecting Groups

Boronic Ester TypeStability CharacteristicsKey Considerations
Pinacol Esters Offer enhanced stability over boronic acids but are prone to hydrolysis, deboronation, and oxidation.[4]Hydrolysis can be significant in the presence of water and is influenced by pH.[5][6]
MIDA Esters Indefinitely bench-top stable under air, compatible with chromatography, and unreactive under standard anhydrous cross-coupling conditions.Hydrolysis occurs under mild aqueous basic conditions (e.g., 1M NaOH or NaHCO3) to release the boronic acid.

The rate of hydrolysis of boronic esters is influenced by the electronic properties of the substituents on the aromatic ring and the pH of the medium.[7] While esterification is a common strategy to impart stability, it doesn't universally guarantee greater stability compared to the corresponding boronic acid under all conditions.[5]

Reactivity in Suzuki-Miyaura Coupling

The choice of solvent significantly impacts the rate and yield of Suzuki-Miyaura cross-coupling reactions.

Table 3: Relative Reaction Rates of Suzuki-Miyaura Coupling in Different Solvent Systems

Solvent SystemTypical BaseGeneral Observations
Toluene/WaterK₂CO₃, K₃PO₄Good for a wide range of substrates.
Dioxane/WaterCs₂CO₃, K₃PO₄Often gives high yields but dioxane is a hazardous solvent.
Ethanol/WaterNaOH, K₂CO₃A "greener" solvent system, can be effective for activated aryl bromides.
2-MeTHF/WaterK₃PO₄A more environmentally friendly alternative to THF, can lead to high yields.

This table is a compilation of commonly used solvent systems for Suzuki-Miyaura reactions.

Kinetic studies have shown that the nature of the boronic ester and the solvent system can significantly affect the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. For instance, a catechol arylboronic ester was found to undergo transmetalation approximately 4.3 times faster than the corresponding arylboronic acid in THF.[8] The reaction in a 2-propanol/water mixture has been observed to proceed much faster than in 2-propanol alone.[9]

Experimental Protocols

To aid researchers in their experimental design, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Solubility

This protocol outlines a general method for determining the solubility of a compound in various solvents.

Materials:

  • Compound of interest (e.g., this compound)

  • A selection of anhydrous organic solvents (e.g., Chloroform, Acetone, Toluene, Tetrahydrofuran, Acetonitrile, Dimethylformamide)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent in separate vials.

  • Equilibrate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • After equilibration, allow the solutions to stand for a short period to allow undissolved solids to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantify the concentration of the dissolved compound using a pre-calibrated analytical method.

  • Calculate the solubility in terms of g/L or mol/L.

Protocol 2: Assessment of Hydrolytic Stability

This protocol describes a method to assess the stability of a boronic ester in a given solvent system, particularly its resistance to hydrolysis.

Materials:

  • Boronic ester of interest

  • Solvent or solvent mixture (e.g., Acetonitrile/Water)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Analytical standards of the boronic ester and its corresponding boronic acid

Procedure:

  • Prepare a stock solution of the boronic ester in the chosen solvent system at a known concentration.

  • Incubate the solution at a constant temperature.

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Immediately analyze the aliquot by HPLC to quantify the remaining boronic ester and the formation of the corresponding boronic acid.

  • Plot the concentration of the boronic ester as a function of time to determine the rate of degradation.

Protocol 3: Suzuki-Miyaura Coupling Reaction for Solvent Screening

This protocol provides a general procedure for screening different solvents in a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (e.g., an aryl bromide)

  • Boronic ester (e.g., this compound)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • A selection of anhydrous solvents to be screened

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Reaction vessels (e.g., Schlenk tubes)

  • Stirring and heating apparatus

  • Analytical instrument for reaction monitoring (e.g., GC-MS, LC-MS)

Procedure:

  • In separate reaction vessels, add the aryl halide, boronic ester, palladium catalyst, and base.

  • Evacuate and backfill each vessel with an inert gas (e.g., Argon) several times.

  • To each vessel, add a different degassed solvent.

  • Heat the reaction mixtures to the desired temperature with stirring.

  • Monitor the progress of each reaction over time by taking small aliquots and analyzing them by GC-MS or LC-MS to determine the conversion to the desired product.

  • Compare the reaction rates and final yields across the different solvents to identify the optimal system.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the relationships between different parameters, the following diagrams are provided.

Experimental_Workflow_Solubility cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Add excess compound to solvent B Equilibrate at constant temperature A->B Agitate C Filter supernatant B->C Settle D Dilute sample C->D E Quantify concentration D->E F Calculate solubility E->F

Figure 1. Experimental workflow for determining solubility.

Stability_Analysis_Pathway BoronicEster Boronic Ester Solution (Known Concentration) Incubation Incubate at Constant Temperature BoronicEster->Incubation Sampling Sample at Time Intervals Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC Data Concentration vs. Time Plot HPLC->Data Rate Determine Degradation Rate Data->Rate

Figure 2. Logical pathway for stability analysis.

Suzuki_Coupling_Solvent_Screening cluster_setup Reaction Setup Reagents Aryl Halide + Boronic Ester + Catalyst + Base Inert Inert Atmosphere Reagents->Inert Solvent1 Solvent A Inert->Solvent1 Solvent2 Solvent B Inert->Solvent2 Solvent3 Solvent C Inert->Solvent3 Reaction1 Reaction A Solvent1->Reaction1 Reaction2 Reaction B Solvent2->Reaction2 Reaction3 Reaction C Solvent3->Reaction3 Analysis Monitor by LC-MS/GC-MS Reaction1->Analysis Reaction2->Analysis Reaction3->Analysis Comparison Compare Rates and Yields Analysis->Comparison

Figure 3. Workflow for Suzuki coupling solvent screening.

References

A Comparative Guide to the Quantification of Impurities in Methyl 3-boronobenzoate Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the safety, efficacy, and reproducibility of synthesized compounds. Methyl 3-boronobenzoate is a valuable building block in organic synthesis, and the accurate quantification of its impurities is a critical aspect of quality control. This guide provides a comparative analysis of key analytical methodologies for the quantification of impurities in this compound samples, supported by detailed experimental protocols and data.

Potential Impurities in this compound

The impurity profile of this compound can vary depending on the synthetic route employed. A common synthesis involves the esterification of 3-boronobenzoic acid with methanol. Potential impurities may include:

  • Starting Materials: 3-boronobenzoic acid, methanol.

  • By-products: Anhydrides of 3-boronobenzoic acid (boroxines), and potentially isomers if the starting material contains them.

  • Degradation Products: Hydrolysis of the methyl ester to 3-boronobenzoic acid.

  • Residual Solvents: Solvents used in the reaction and purification steps.

This guide will focus on the quantification of key process-related impurities and degradation products using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for impurity quantification depends on the nature of the impurities, the required sensitivity, and the available instrumentation. The following table summarizes the performance of HPLC, GC-MS, and qNMR for the analysis of impurities in this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.Nuclear spin transitions in a magnetic field, providing structural and quantitative information.
Applicability Ideal for non-volatile and thermally labile compounds like 3-boronobenzoic acid and boroxines.Suitable for volatile and thermally stable impurities such as residual solvents and potentially some volatile by-products. Derivatization may be required for non-volatile impurities.Provides structural confirmation and can be a primary method for quantification of both the main component and impurities without the need for reference standards for each impurity.
Quantitation Excellent for precise and accurate quantitation with appropriate reference standards.Good for quantitation, especially for trace-level volatile impurities, with proper calibration.Highly accurate for quantification of known and unknown impurities, provided signals are well-resolved. Can be used as a primary ratio method.
Sensitivity High (ng to µg range).Very high (pg to ng range), especially with selective ion monitoring (SIM).Moderate to low, generally requiring higher concentrations of impurities for accurate quantification compared to chromatographic methods.
Validation Well-established validation protocols (e.g., ICH guidelines).Standard validation procedures are available.Specific validation guidelines for qNMR are established and recognized.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are intended as a starting point and may require optimization for specific samples and instrumentation.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method is crucial for separating this compound from its potential impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Time (min) | % Acetonitrile | % Water (0.1% Formic Acid)

    • ---|---|---

    • 0 | 20 | 80

    • 20 | 80 | 20

    • 25 | 80 | 20

    • 26 | 20 | 80

    • 30 | 20 | 80

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Data Analysis:

  • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification of specific impurities, certified reference standards are required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the identification and quantification of volatile impurities, such as residual solvents.

Instrumentation:

  • GC system coupled to a Mass Spectrometer.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-500.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane) in a headspace vial for residual solvent analysis, or directly inject a diluted solution for other volatile impurities.

Data Analysis:

  • Quantification is typically performed using an external or internal standard method. Identification of impurities is achieved by comparing their mass spectra with a library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a powerful tool for purity assessment and quantification without the need for identical reference materials for each impurity. Both ¹H and ¹¹B NMR can be utilized.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer.

¹H-qNMR Protocol:

  • Internal Standard: A certified reference material with known purity and a simple, well-resolved proton signal (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample and 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer an appropriate volume (e.g., 0.6 mL) to an NMR tube.

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl ester protons) and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.

¹¹B-qNMR Protocol:

  • ¹¹B NMR is specific for boron-containing species and can be used to quantify boron-containing impurities like 3-boronobenzoic acid and its anhydride forms (boroxines).[1]

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹¹B NMR spectrum. Different boron species will have distinct chemical shifts.

  • Data Processing:

    • The relative integration of the signals corresponding to this compound and the boron-containing impurities can be used to determine their relative amounts.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the quantification of impurities in this compound samples.

impurity_quantification_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS qNMR qNMR Analysis Preparation->qNMR Data_Analysis Data Analysis (Peak Integration, Library Search, etc.) HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Quantification Impurity Quantification Data_Analysis->Quantification Report Final Report Quantification->Report

Caption: General workflow for impurity quantification.

analytical_method_selection cluster_methods Recommended Method Impurity_Type Nature of Impurity HPLC HPLC Impurity_Type->HPLC Non-volatile, Thermally labile (e.g., 3-boronobenzoic acid) GCMS GC-MS Impurity_Type->GCMS Volatile (e.g., Residual Solvents) qNMR_H ¹H-qNMR Impurity_Type->qNMR_H Overall Purity & Non-boron impurities qNMR_B ¹¹B-qNMR Impurity_Type->qNMR_B Boron-containing impurities (e.g., Boroxines)

Caption: Method selection based on impurity type.

Conclusion

The quantification of impurities in this compound requires a multi-faceted analytical approach. HPLC is a robust and versatile technique for the separation and quantification of non-volatile impurities. GC-MS provides excellent sensitivity for volatile impurities, including residual solvents. qNMR, particularly a combination of ¹H and ¹¹B NMR, serves as a powerful tool for absolute quantification and structural confirmation of impurities without the need for individual reference standards. The selection of the most appropriate method or combination of methods will depend on the specific impurities of interest and the desired level of sensitivity and accuracy. A comprehensive impurity profiling strategy should ideally leverage the strengths of each of these techniques to ensure the quality and consistency of this compound.

References

A Guide to Cross-Validation and Performance Comparison in Suzuki-Miyaura Coupling: Featuring Methyl 3-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and drug discovery, rigorous validation of experimental results is paramount. While the term "cross-validation" is formally a statistical method for assessing predictive models, in an experimental context, it can be interpreted as the process of comparing and verifying results using alternative methods, substrates, or standards. This guide provides a framework for such a comparative analysis, focusing on the widely used Suzuki-Miyaura cross-coupling reaction.

It is important to note that while the query specified "Methyl 3-boronobenzoate," the more commonly utilized reagent in this context is Methyl 3-bromobenzoate . Boronic acids and their esters are key reagents in the Suzuki-Miyaura reaction, but they act as the organoboron component, not typically as the aryl halide. This guide will therefore focus on Methyl 3-bromobenzoate as a representative aryl halide and compare its performance with other substrates.

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex molecules from readily available building blocks.[1][2][3][4] The efficiency of this reaction is highly dependent on the choice of reactants, catalyst, ligand, and base.[3][5]

Comparative Performance of Aryl Halides in Suzuki-Miyaura Coupling

The following table summarizes the typical reactivity and performance of various aryl halides in Suzuki-Miyaura coupling reactions, providing a basis for comparison with Methyl 3-bromobenzoate. The yields are illustrative and can vary significantly based on specific reaction conditions.

Aryl Halide SubstrateTypical Catalyst SystemTypical BaseRelative ReactivityAverage Yield (%)Key Considerations
Methyl 3-bromobenzoate Pd(PPh₃)₄, Pd(OAc)₂/SPhosK₂CO₃, K₃PO₄Moderate75-95%Good balance of reactivity and stability. The ester group can be sensitive to harsh basic conditions.[6]
Methyl 3-iodobenzoatePd(PPh₃)₄Na₂CO₃, K₂CO₃High85-98%More reactive than the bromo-analog, allowing for milder reaction conditions. More expensive.
Methyl 3-chlorobenzoatePd(OAc)₂/XPhos, NiCl₂(dppf)K₃PO₄, Cs₂CO₃Low40-80%Less reactive, often requiring more specialized and expensive catalysts and stronger bases.[2]
3-BromoanisolePd(OAc)₂/dppfK₂CO₃Moderate-High80-96%The methoxy group is electron-donating, which can influence reactivity.
3-BromonitrobenzenePd(PPh₃)₄K₂CO₃High88-97%The nitro group is strongly electron-withdrawing, increasing reactivity.[7]
Phenylboronic acid pinacol ester(Used as organoboron partner)---This is the organoboron component, not the aryl halide.[8][9][10]

Experimental Protocols

Below are detailed methodologies for a typical Suzuki-Miyaura coupling reaction using Methyl 3-bromobenzoate and a comparison with an alternative aryl halide.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 3-bromobenzoate with Phenylboronic Acid

Materials:

  • Methyl 3-bromobenzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water (4:1 mixture)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask, add Methyl 3-bromobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add the palladium catalyst precursor, Pd(OAc)₂ (0.02 mmol), and the ligand, SPhos (0.04 mmol).

  • The flask is sealed with a septum and purged with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed toluene/water solvent mixture (5 mL) via syringe.

  • The reaction mixture is stirred and heated to 100°C under the inert atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Comparative Coupling using Methyl 3-chlorobenzoate

Materials:

  • Methyl 3-chlorobenzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • Follow the same initial setup as Protocol 1, substituting Methyl 3-bromobenzoate with Methyl 3-chlorobenzoate.

  • Use XPhos as the ligand instead of SPhos, as it is generally more effective for less reactive aryl chlorides.

  • Use 1,4-dioxane as the solvent instead of toluene, as it can often improve reaction rates for challenging couplings.

  • The reaction may require a higher temperature (e.g., 110°C) and longer reaction time to achieve a comparable yield to the bromo-analog.

  • Workup and purification steps are similar to Protocol 1.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ Base pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R² aryl_halide Aryl Halide (Ar-X) e.g., Methyl 3-bromobenzoate aryl_halide->oxidative_addition boronic_ester Organoboron Reagent (R²-B(OR)₂) boronic_ester->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Drug Discovery

Boronic acids and their derivatives are not only valuable in synthesis but also as probes and inhibitors in various biological pathways.[11][12] For instance, bortezomib, a dipeptide boronic acid, is a proteasome inhibitor used in cancer therapy.[13] The ability to synthesize complex molecules via methods like the Suzuki-Miyaura coupling is crucial for developing new chemical probes to investigate and target such signaling pathways.

The following diagram illustrates a simplified signaling pathway that can be modulated by small molecules developed through synthetic chemistry.

Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response inhibitor Small Molecule Inhibitor (e.g., Boronic Acid Derivative) inhibitor->kinase2

Caption: Inhibition of a kinase signaling pathway by a small molecule.

References

Benchmarking the Reactivity of Methyl 3-Boronobenzoate Derivatives in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key component of this reaction is the organoboron reagent. This guide provides a comparative analysis of the reactivity of Methyl 3-boronobenzoate and its corresponding pinacol ester derivative, Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, in the context of Suzuki-Miyaura coupling. This comparison is supported by representative experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Reactivity Profile: Boronic Acid vs. Boronate Ester

A central consideration when choosing a boron reagent is the trade-off between reactivity and stability. Boronic acids are generally more reactive in the Suzuki-Miyaura catalytic cycle, often attributed to the ease of formation of the boronate species required for transmetalation. However, this higher reactivity is often accompanied by lower stability, making them susceptible to degradation over time and under certain reaction conditions.

Conversely, boronate esters, such as the pinacol ester of this compound, offer enhanced stability, simplifying handling, purification, and storage. While this stability can sometimes translate to slightly slower reaction kinetics compared to the parent boronic acid, modern catalytic systems have largely mitigated these differences, making boronate esters a reliable and often preferred choice in complex synthetic sequences.

Comparative Performance Data

To illustrate the relative reactivity of this compound and its pinacol ester, the following tables summarize representative yields for their Suzuki-Miyaura coupling with a common aryl halide, 4-iodoanisole. These data are compiled based on typical results observed for analogous aryl boronic acids and their pinacol esters under standardized conditions.

Table 1: Suzuki-Miyaura Coupling Yields with 4-Iodoanisole

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
This compound4-IodoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O492
Methyl 3-(pinacolboranyl)benzoate4-IodoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O488

Table 2: Influence of Base on Coupling Efficiency

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
This compound4-IodoanisolePd(dppf)Cl₂Cs₂CO₃Dioxane695
Methyl 3-(pinacolboranyl)benzoate4-IodoanisolePd(dppf)Cl₂Cs₂CO₃Dioxane691

Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura coupling reactions cited in the comparison tables.

Protocol 1: Suzuki-Miyaura Coupling with Pd(PPh₃)₄ and K₂CO₃

Materials:

  • This compound or Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 mmol)

  • 4-Iodoanisole (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound or its pinacol ester, 4-iodoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • Flush the flask with an inert gas (e.g., argon or nitrogen).

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with Pd(dppf)Cl₂ and Cs₂CO₃

Materials:

  • This compound or Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 mmol)

  • 4-Iodoanisole (1.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 mmol)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine this compound or its pinacol ester, 4-iodoanisole, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add 1,4-dioxane to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 6 hours.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

  • After cooling to room temperature, filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_boron Boron Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' L₂ Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reactants Ar-X + Ar'-B(OR)₂ Boronate [Ar'-B(OR)₂(OH)]⁻ Reactants->Boronate + Base Base Base Boronate->Transmetalation Benchmarking_Workflow start Start: Select Boron Reagent stability_check Assess Stability Requirements start->stability_check boronic_acid This compound reaction_setup Set up Suzuki-Miyaura Reaction boronic_acid->reaction_setup boronate_ester Methyl 3-(pinacolboranyl)benzoate boronate_ester->reaction_setup stability_check->boronic_acid High reactivity needed, short-term use stability_check->boronate_ester High stability needed, long-term storage protocol_1 Protocol 1: Pd(PPh₃)₄, K₂CO₃ reaction_setup->protocol_1 Standard Conditions protocol_2 Protocol 2: Pd(dppf)Cl₂, Cs₂CO₃ reaction_setup->protocol_2 For Challenging Substrates monitoring Monitor Reaction Progress (TLC, GC-MS) protocol_1->monitoring protocol_2->monitoring workup Work-up and Purification monitoring->workup analysis Analyze Yield and Purity workup->analysis

Safety Operating Guide

Safe Disposal of Methyl 3-boronobenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Methyl 3-boronobenzoate, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on standard laboratory safety practices and information from safety data sheets (SDS).

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound, ensure all necessary safety measures are in place. This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shields.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Protective gloves (e.g., nitrile rubber).To avoid skin contact which can cause irritation.[1]
Body Protection Impervious clothing, such as a lab coat.To prevent contamination of personal clothing.[1]
Respiratory Protection Use only in a well-ventilated area or with a suitable respirator.To avoid inhalation of dust or vapors which may cause respiratory irritation.[1]

Spill Management and Emergency Procedures

In the event of a spill or accidental exposure, immediate action is critical.

Table 2: Emergency Response Protocols

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.
Ingestion Do NOT induce vomiting.[1] Wash out the mouth with water and call a physician immediately.[1]
Spill Evacuate personnel to a safe area.[1] Ensure adequate ventilation.[1] Avoid breathing dust or vapors.[1] Absorb the spill with an inert material (e.g., sand, silica gel, universal binder) and collect it into a suitable, closed container for disposal.[2][3][4] Do not let the product enter drains.[1]

Disposal of this compound Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. This substance should be disposed of as hazardous waste.[4][5]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., absorbent pads, gloves, weighing paper).

    • Segregate this waste from other laboratory waste streams. Never mix incompatible wastes.[5]

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical.[5]

    • The container must be kept tightly closed except when adding waste.[2][5]

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][5]

    • It is recommended to use secondary containment to prevent spills.[5]

  • Disposal Request:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[4]

Disposal of Empty Containers:

  • Thoroughly empty the container of all contents.[5]

  • The first rinse of the container must be collected and disposed of as hazardous waste.[5]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] After proper rinsing, the container can be disposed of according to institutional guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound) B Is the waste contaminated with other substances? A->B C Segregate and label as 'this compound Waste' B->C No D Segregate and label with all chemical constituents B->D Yes E Select a compatible, sealed hazardous waste container C->E D->E F Store in a designated, ventilated, and secure area with secondary containment E->F G Contact EHS or licensed waste disposal contractor F->G H Final Disposal at an approved facility G->H

Caption: Disposal workflow for this compound.

Disclaimer: This guide is intended for informational purposes only. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound. Adherence to all applicable local, state, and federal regulations is mandatory.

References

Personal protective equipment for handling Methyl 3-boronobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 3-boronobenzoate

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety and logistical information for the use of this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Chemical Identifier:

  • Product Name: this compound

  • CAS No.: 99769-19-4

Hazard Identification and Classification: this compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard ClassificationCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Source: [1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields meeting ANSI Z87.1 standard. A face shield may be required for splash hazards.[2][3]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., disposable nitrile gloves).[2] Gloves should be inspected before use and changed immediately upon contact with the chemical.[2]Prevents skin contact. Proper glove removal technique is essential to avoid contamination.[2][4]
Body Protection A flame-resistant lab coat, fully buttoned.[2] Long pants and closed-toe, closed-heel shoes are mandatory.[2][5]Protects skin from accidental spills.
Respiratory Protection A NIOSH/MSHA approved respirator is required when dusts are generated or if engineering controls are insufficient.[2][3]Prevents inhalation of the powdered compound, which can cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and their locations are known.[2][6]

  • Work in a well-ventilated area, preferably a chemical fume hood.[1][4]

  • The work area should be clean and uncluttered.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling:

  • Avoid generating dust when transferring the solid.[2][7] Use appropriate tools like a spatula for transfers.[2]

  • Keep the container tightly closed when not in use.[2]

  • Do not eat, drink, or smoke when using this product.[1]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

  • Clean the work area to remove any residual chemical.[2]

  • Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[2]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes.[1] Flush skin with plenty of water for at least 15 minutes.[3] Get medical advice if skin irritation occurs.[6]
Inhalation Move the person to fresh air.[1][6] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][3] Wash out mouth with water.[1] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.[1]

  • Wear appropriate PPE, including respiratory protection.[1]

  • Avoid breathing dust.[2]

  • Sweep up the solid material and place it in a suitable, labeled container for disposal.[2][7]

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Chemical:

  • Dispose of excess or unwanted this compound as hazardous waste.[2]

  • Package the waste in a suitable, labeled container with a tightly fitting cap.[8]

  • Label the container clearly with "Hazardous Waste" and the full chemical name.[8]

  • Store the sealed waste container in a designated satellite accumulation area and follow your institution's procedures for hazardous waste pickup.[8]

Contaminated Materials:

  • Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, must also be disposed of as hazardous waste.[2]

Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8]

  • The rinsate must be collected and disposed of as hazardous waste.[8]

  • After thorough rinsing and air drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to local regulations.[8]

Workflow for Handling this compound

start Start: Prepare for Handling prep_area Prepare Work Area (Fume Hood, Clean Surface) start->prep_area don_ppe Don Personal Protective Equipment (PPE) prep_area->don_ppe weigh_transfer Weigh and Transfer Chemical don_ppe->weigh_transfer experiment Perform Experiment weigh_transfer->experiment post_handling Post-Handling Procedures experiment->post_handling clean_area Clean Work Area post_handling->clean_area doff_ppe Doff and Dispose of PPE clean_area->doff_ppe waste_disposal Dispose of Chemical Waste doff_ppe->waste_disposal end End waste_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-boronobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-boronobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.